molecular formula C9H14ClN3 B7980977 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride CAS No. 1431963-46-0

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride

Cat. No.: B7980977
CAS No.: 1431963-46-0
M. Wt: 199.68 g/mol
InChI Key: YHWBBOKCJOKVGS-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3 and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-pyrrolidin-1-ylpyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWBBOKCJOKVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431963-46-0
Record name 3-Pyridinamine, 6-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Deep Dive: 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Building Block for Kinase & GPCR Ligand Discovery

Executive Summary

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride (CAS: 1431963-46-0) is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its bifunctional electronic character. It serves as a critical intermediate in the synthesis of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and various kinase inhibitors.

Unlike simple aminopyridines, the C6-pyrrolidine ring acts as a strong electron-donating group (EDG) via resonance, significantly modulating the basicity of the pyridine nitrogen and the nucleophilicity of the C3-primary amine. This guide details the physicochemical profile, industrial-scale synthesis, and mechanistic applications of this compound, providing a roadmap for its utilization in high-throughput lead optimization.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Core Identifiers
PropertySpecification
IUPAC Name 6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride
Common Name 6-(1-Pyrrolidinyl)-3-pyridinamine HCl
CAS Number (Salt) 1431963-46-0
CAS Number (Free Base) 247069-27-8
Molecular Formula C₉H₁₄ClN₃ (HCl salt)
Molecular Weight 199.68 g/mol
SMILES Cl.NC1=CN=C(N2CCCC2)C=C1
Appearance White to pale beige crystalline solid
Electronic Structure & Reactivity

The molecule features a "push-pull" electronic system, though predominantly electron-rich due to the pyrrolidine ring.

  • Pyrrolidine Ring (C6 Position): The nitrogen lone pair participates in strong resonance donation into the pyridine ring. This increases the electron density at the C3 and C5 positions, making the aromatic ring more susceptible to electrophilic attack compared to unsubstituted pyridine.

  • Pyridine Nitrogen: The electron donation from the pyrrolidine ring increases the pKa of the pyridine nitrogen relative to 3-aminopyridine. In the hydrochloride salt form, this nitrogen is typically the site of protonation.

  • Primary Amine (C3 Position): This is the primary synthetic handle. Due to the electron-rich nature of the ring, this amine is highly nucleophilic, making it an excellent candidate for amidation, urea formation, or reductive amination reactions without requiring harsh forcing conditions.

Physicochemical Profile

Understanding the solubility and stability profile is critical for assay development and formulation.

ParameterData / ObservationImplications for Research
Solubility (Water) > 50 mg/mLHighly suitable for aqueous buffers in biochemical assays.
Solubility (DMSO) > 100 mg/mLIdeal for preparing high-concentration stock solutions.
LogP (Free Base) ~1.1 - 1.3 (Predicted)Moderate lipophilicity; good membrane permeability potential.
pKa (Conjugate Acid) ~7.5 (Pyridine N)The salt exists as a cation at physiological pH.
Hygroscopicity ModerateStore in desiccated conditions to prevent caking.

Synthesis & Manufacturing Protocol

The synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl is a two-step process involving Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
Reaction Pathway Diagram

Synthesis SM1 2-Chloro-5-nitropyridine (Electrophile) Inter Intermediate: 2-Nitro-5-(pyrrolidin-1-yl)pyridine SM1->Inter Step 1: SnAr K2CO3, DMF, 80°C Reagent1 Pyrrolidine (Nucleophile) Reagent1->Inter Prod_Base Free Base: 6-(Pyrrolidin-1-yl)pyridin-3-amine Inter->Prod_Base Step 2: Reduction H2, Pd/C, MeOH Final Target Salt: HCl Salt Form Prod_Base->Final Step 3: Salt Formation HCl in Dioxane/Ether

Caption: Two-stage synthesis via SnAr substitution and catalytic hydrogenation to yield the target HCl salt.

Detailed Experimental Protocol
Step 1:

Coupling
  • Charge: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in DMF (5 vol).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.5 eq) to the solution.
    
  • Nucleophile Addition: Add Pyrrolidine (1.1 eq) dropwise to control exotherm.

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC/LC-MS for disappearance of starting chloride.

  • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid. Filter and wash with water.

Step 2: Nitro Reduction (Catalytic Hydrogenation)
  • Solvent: Dissolve the nitro-intermediate in Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is usually sufficient) at RT for 6–12 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pyrophoric catalyst.

  • Isolation: Concentrate the filtrate to obtain the crude free base (often a dark oil or low-melting solid).

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude amine in minimal Ethyl Acetate or DCM.

  • Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • Precipitation: The HCl salt will precipitate immediately.

  • Purification: Filter the solid and wash with diethyl ether to remove organic impurities. Dry under vacuum.

Applications in Drug Discovery[3][8][9][10][11]

GPCR Antagonism (MCH-R1)

This scaffold is a validated pharmacophore for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, which are targets for obesity and metabolic disorders. The pyrrolidine ring provides steric bulk and hydrophobic interaction, while the pyridine nitrogen often engages in hydrogen bonding with the receptor active site.

Kinase Inhibitor Design

The 3-amino group serves as a versatile "hinge binder" precursor. It is frequently converted into:

  • Ureas: Reaction with isocyanates to target the DFG-out conformation of kinases.

  • Amides: Reaction with acid chlorides to target the ATP-binding pocket.

MCH-R1 Signaling Pathway Context

MCHR1_Pathway Ligand MCH (Melanin-Concentrating Hormone) Receptor MCH-R1 (GPCR) Ligand->Receptor Activates G_Protein Gi/Go Protein Receptor->G_Protein Couples Antagonist 6-(Pyrrolidin-1-yl)pyridin-3-amine Derivative (Inhibitor) Antagonist->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Effect Appetite Regulation / Energy Homeostasis cAMP->Effect Modulates

Caption: Mechanism of action for MCH-R1 antagonists derived from the aminopyridine scaffold.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure; the HCl salt is significantly more stable.

  • Safety Profile:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents. Avoid mixing with acid chlorides or anhydrides unless intended for reaction.

References

  • Huang, C. Q., et al. (2005).[2] "1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 15(16), 3701–3706.[2] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 6-(pyrrolidin-1-yl)pyridin-3-amine.[3] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide details the optimized synthesis pathway for 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride (CAS 1431963-46-0), a critical heterocyclic scaffold often employed in the development of kinase inhibitors and GPCR ligands. The protocol utilizes a high-yielding, three-step sequence starting from 2-chloro-5-nitropyridine. This document prioritizes mechanistic insight, process safety, and scalability, providing researchers with a self-validating workflow for generating high-purity material.

Retrosynthetic Analysis & Strategy

The target molecule features a pyridine core substituted with an electron-donating pyrrolidine ring at the C6 position and a primary amine at the C3 position. From a retrosynthetic perspective, the C3-amine is best installed via the reduction of a nitro group, while the C6-pyrrolidine moiety is introduced via Nucleophilic Aromatic Substitution (


).

Strategic Rationale:

  • Starting Material: 2-Chloro-5-nitropyridine is selected as the electrophile. The C2-chlorine (equivalent to C6 in the final product numbering) is highly activated towards nucleophilic attack due to the para-positioning of the electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring nitrogen.

  • Regioselectivity: The

    
     reaction is highly regioselective for the halogen displacement; the nitro group remains intact to serve as the precursor for the amine.
    
  • Salt Formation: The final conversion to the hydrochloride salt enhances the compound's stability, water solubility, and crystallinity, facilitating easier handling and formulation.

Reaction Pathway Diagram[1]

SynthesisPathway SM 2-Chloro-5-nitropyridine (Starting Material) Int1 Intermediate A: 2-(Pyrrolidin-1-yl)-5-nitropyridine SM->Int1 Step 1: SnAr Pyrrolidine, Base, Heat Int2 Intermediate B: 6-(Pyrrolidin-1-yl)pyridin-3-amine (Free Base) Int1->Int2 Step 2: Reduction H2, Pd/C or Fe/NH4Cl Product Target Product: 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl Int2->Product Step 3: Salt Formation HCl in Dioxane/Ether

Figure 1: Linear synthesis pathway transforming 2-chloro-5-nitropyridine to the target hydrochloride salt.[1][2][3][4][5]

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 2-(pyrrolidin-1-yl)-5-nitropyridine.

Mechanism: The pyrrolidine nitrogen acts as a nucleophile, attacking the C2 position of the pyridine ring. The Meisenheimer complex formed is stabilized by the electron-withdrawing nitro group. Re-aromatization occurs with the expulsion of the chloride ion.

Protocol:

  • Setup: Charge a round-bottom flask with 2-chloro-5-nitropyridine (1.0 eq) and acetonitrile (ACN) or Ethanol (10 volumes).

  • Addition: Add Potassium Carbonate (

    
    )  (2.0 eq) to act as an acid scavenger.
    
  • Nucleophile Introduction: Add Pyrrolidine (1.1 eq) dropwise at room temperature.

    • Causality: Slow addition controls the exothermicity of the reaction.

  • Reaction: Heat the mixture to 60°C and stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[6] The starting material (

      
      ) should disappear, and a bright yellow spot (product) should appear.
      
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Triturate the yellow residue with cold water or recrystallize from ethanol to yield 2-(pyrrolidin-1-yl)-5-nitropyridine as a yellow solid.

Data Summary:

Parameter Specification
Reagent Stoichiometry SM (1.0) : Pyrrolidine (1.1) : Base (2.0)
Temperature 60°C
Typical Yield 85–95%

| Appearance | Yellow crystalline solid |

Step 2: Nitro Group Reduction

Objective: Synthesis of 6-(pyrrolidin-1-yl)pyridin-3-amine (Free Base).

Mechanism: Catalytic hydrogenation reduces the nitro group (


) to the primary amine (

) via nitroso and hydroxylamine intermediates.

Protocol (Catalytic Hydrogenation - Preferred):

  • Setup: Dissolve the nitro-intermediate (from Step 1) in Methanol or Ethanol (10-15 volumes).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate) under an inert nitrogen atmosphere.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent.

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ). Maintain a pressure of 1–3 atm (balloon or Parr shaker) at room temperature for 4–12 hours.
    
  • Validation: Monitor by LC-MS. The mass shift will be

    
     (loss of 
    
    
    
    , gain of
    
    
    ) or specifically
    
    
    (approx). Actually,
    
    
    is removed and
    
    
    added, net mass loss of 30 Da is incorrect;
    
    
    (46) becomes
    
    
    (16), a loss of 30 Da.
  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.

    • Critical: Do not let the filter cake dry out completely to prevent fire hazards.

  • Isolation: Concentrate the filtrate to obtain the crude amine as a dark oil or low-melting solid.

Alternative (Iron Reduction): If hydrogenation equipment is unavailable, use Iron powder (5 eq) and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (5 eq) in Ethanol/Water (3:1) at reflux.[7]
Step 3: Hydrochlorination (Salt Formation)

Objective: Synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride.

Mechanism: Protonation of the most basic nitrogen. The C3-amine (


 hybridized character in aniline-like system) and the pyrrolidine nitrogen are both basic, but the salt form stabilizes the molecule.

Protocol:

  • Dissolution: Dissolve the crude amine (Free Base) in a minimal amount of dry Dioxane or Ethyl Acetate.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq).

    • Observation: A precipitate should form immediately.

  • Crystallization: Stir at 0°C for 30 minutes. If precipitation is oily, add Diethyl Ether as an anti-solvent to induce crystallization.

  • Filtration: Filter the solid under nitrogen (hygroscopic protection). Wash with cold ether.

  • Drying: Dry under high vacuum at 40°C.

Data Summary:

Parameter Specification
Reagent 4M HCl in Dioxane
Temperature 0°C to Room Temp
Final Appearance Off-white to pale grey solid

| Molecular Weight | 199.68 g/mol |[8]

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical markers must be verified.

Expected NMR Profile ( )
  • Aromatic Protons: Three distinct signals for the pyridine ring protons. The proton at C2 (adjacent to the amine) will appear as a doublet or singlet depending on coupling, typically around

    
     7.5–8.0 ppm. The protons at C4 and C5 will show coupling characteristic of the pyridine substitution pattern.
    
  • Pyrrolidine Protons: Two multiplets.

    • 
       ~3.4 ppm (4H, 
      
      
      
      , adjacent to nitrogen).
    • 
       ~1.9 ppm (4H, 
      
      
      
      , beta to nitrogen).
  • Amine/Salt Protons: A broad singlet for

    
     (exchangeable with 
    
    
    
    ) typically appearing between
    
    
    8.0–10.0 ppm in the salt form.
Mass Spectrometry (ESI+)
  • Target Ion:

    
     = 164.12 (Free base mass + proton).
    
  • Salt Counter-ion: Presence of Chloride (

    
    ) confirmed by silver nitrate test or elemental analysis.
    

Workflow Visualization

Workflow start Start: 2-Chloro-5-nitropyridine step1 Step 1: SnAr Reaction (Pyrrolidine, K2CO3, 60°C) start->step1 check1 QC: TLC/LC-MS (Confirm SM consumption) step1->check1 step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) check1->step2 Pass filter Filtration (Celite) Remove Catalyst step2->filter step3 Step 3: Salt Formation (HCl/Dioxane) filter->step3 final Final Product: HCl Salt Isolation step3->final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10926477 (2-Chloro-5-nitropyridine). Available at: [Link]

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Review of catalytic hydrogenation methods). Available at: [Link]

Sources

Comprehensive Technical Guide: Solubility Profiling of 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

In the preclinical development of small-molecule therapeutics, solubility is a fundamental parameter dictating oral bioavailability, assay reliability, and formulation strategy. 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride (CAS: 1431963-46-0) is a highly functionalized aminopyridine derivative[1]. Structurally, it features a pyridine ring substituted with a pyrrolidine moiety and a primary amine, making it a molecule with multiple basic nitrogen centers.

The strategic choice to synthesize and utilize this compound as a hydrochloride salt rather than a free base is rooted in thermodynamic causality. The protonation of the basic amine centers disrupts the crystalline lattice energy of the free base and introduces favorable ion-dipole interactions with aqueous solvents. While the un-ionized free base exhibits moderate lipophilicity (computational LogP ~1.68)[1], the hydrochloride salt ensures rapid dissolution in biological media, preventing false negatives in early in vitro screening caused by compound precipitation.

Predictive Solubility Profile

Because experimental solubility is highly dependent on the solvent environment, pH, and temperature, we must distinguish between different media. Table 1 synthesizes the physicochemical properties and the expected solubility profile of this compound based on its structural thermodynamics.

Table 1: Physicochemical Properties & Predicted Solubility Data

Property / SolventValue / Predicted SolubilityRationale / Scientific Notes
CAS Number 1431963-46-0Standard identifier for the hydrochloride salt[1].
Molecular Weight 199.68 g/mol Low molecular weight favors higher molar solubility[1].
LogP (Free Base) 1.6858Indicates moderate lipophilicity; drives the need for salt formation[1].
Deionized Water > 50 mg/mL (Thermodynamic)High solubility driven by complete dissociation of the HCl salt.
DMSO > 30 mg/mL (Kinetic Stock)Excellent organic solvation; standard for primary stock solutions[2].
PBS (pH 7.4) 5 – 10 mg/mL (Thermodynamic)Physiological pH may cause partial deprotonation, lowering solubility compared to pure water.
Ethanol 10 – 20 mg/mL (Thermodynamic)Moderate solubility; the salt lattice energy is sufficiently overcome by polar organic interactions.

Methodological Framework: Kinetic vs. Thermodynamic Approaches

Solubility is not a single static number; it is defined by the experimental pathway taken to achieve it.

  • Kinetic Solubility is assessed by diluting a pre-dissolved DMSO stock into an aqueous buffer until precipitation occurs[3]. It is highly relevant for early discovery to ensure compounds do not crash out during biological assays[4].

  • Thermodynamic Solubility measures the true equilibrium between a solid crystalline lattice and the solvated molecules[3]. It is the "gold standard" required for lead optimization and formulation[5].

SolubilityWorkflow Compound 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl Phase Development Phase? Compound->Phase Kinetic Early Discovery (Kinetic Solubility) Phase->Kinetic High-Throughput Thermo Lead Optimization (Thermodynamic Solubility) Phase->Thermo High Accuracy DMSO Dissolve in DMSO (Stock Solution) Kinetic->DMSO Solid Excess Solid Compound Thermo->Solid Buffer Aqueous Buffer Addition DMSO->Buffer Nephelometry Laser Nephelometry (Light Scattering) Buffer->Nephelometry Shake Shake-Flask Equilibration (24-72 hours) Solid->Shake LCMS Filtration & LC-MS/MS Quantification Shake->LCMS

Workflow decision tree for kinetic vs. thermodynamic solubility determination.

Protocol I: Kinetic Solubility via Laser Nephelometry

Causality & Rationale: When 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride is introduced into an in vitro assay, it is typically spiked from a DMSO stock. If the final concentration exceeds its kinetic solubility, the compound forms supersaturated aggregates, leading to false-positive assay readouts due to light scattering or target sequestration. Laser nephelometry provides a fast, high-throughput method to detect the exact concentration at which these particles form[6].

Self-Validating System: This protocol includes a highly soluble control (Atenolol) and a poorly soluble control (Ketoconazole) to validate the dynamic range of the nephelometer[3].

Step-by-Step Methodology:
  • Stock Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock solution[7].

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the stock in pure DMSO across a 96-well plate[6].

  • Aqueous Dispensing: Transfer 2 µL of each DMSO dilution into 198 µL of Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4) in a clear-bottom assay plate. This ensures the final DMSO concentration is strictly maintained at 1% to prevent solvent-induced artifacts[7].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking to mimic biological assay conditions.

  • Detection: Scan the plate using a laser nephelometer. Undissolved particles will scatter the laser light, increasing the recorded intensity[6].

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which the signal sharply deviates from the baseline (the "kick-off" curve) is recorded as the kinetic solubility limit[6].

Protocol II: Thermodynamic Solubility via Shake-Flask Equilibration

Causality & Rationale: For oral dosing, the compound must dissolve from its solid state in the gastrointestinal tract. The "shake-flask" method is the gold standard for determining this equilibrium[5]. We utilize LC-MS/MS rather than UV detection to ensure we are quantifying the intact parent drug, ruling out any degradation products that may form during the prolonged incubation[3].

Self-Validating System: True equilibrium is difficult to guarantee. Therefore, this protocol mandates sampling at 24, 48, and 72 hours. The system self-validates equilibrium only when the concentration variance between two consecutive time points is less than 5%.

ShakeFlask Start Excess Solid + Solvent Incubate Isothermal Shaking (25°C / 37°C) Start->Incubate PhaseSep Phase Separation (Centrifugation) Incubate->PhaseSep Dilution Serial Dilution PhaseSep->Dilution Analysis LC-MS/MS Analysis Dilution->Analysis Result Equilibrium Concentration Analysis->Result

Step-by-step analytical pathway for thermodynamic solubility via the shake-flask method.

Step-by-Step Methodology:
  • Solid Dispensing: Add an excess amount (e.g., 10 mg) of solid 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride into a sealed glass scintillation vial[8]. The visible presence of excess solid is critical to ensure saturation[9].

  • Solvent Addition: Add 1.0 mL of the target medium (e.g., Deionized Water, SIF, or SGF) to the vial[3].

  • Equilibration: Place the vial in an isothermal orbital shaker set to 25°C or 37°C. Agitate at 300 RPM[8].

  • Longitudinal Sampling: Withdraw 50 µL aliquots at exactly 24, 48, and 72 hours.

  • Phase Separation: Immediately subject the withdrawn aliquots to high-speed centrifugation (15,000 x g for 15 minutes) to pellet any undissolved micro-crystals. Filtration can be used, but centrifugation avoids the risk of the compound adsorbing to the filter membrane[4].

  • Quantification: Dilute the supernatant 10x and 100x with a compatible solvent (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the instrument. Analyze via reversed-phase LC-MS/MS against a standard calibration curve prepared from a fresh DMSO stock[3].

  • Calculation: Back-calculate the original saturated concentration using the dilution factor[10].

Data Interpretation & Formulation Implications

When analyzing the solubility data for 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride, researchers must account for the common-ion effect and pH shifts. Because it is a hydrochloride salt, dissolving it in an unbuffered medium may lower the pH of the solution, artificially inflating the apparent solubility[4]. Conversely, in highly buffered physiological media (pH > 7), the basic pyrrolidine and pyridine nitrogens may begin to deprotonate, shifting the equilibrium toward the less soluble free base. Therefore, tracking the final pH of the saturated solution at the end of the shake-flask assay is a mandatory quality control step.

References[1] 1431963-46-0 | 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride | ChemScene. ChemScene. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi5QwKjW8eLBC5CB1uZ8fMb0qo8bJcTwBvyuve4Qwfl8CGk4m6V2vuir3c3fs5E00yxjY73RLGdLxG0-JQy9BeEuTFSA9o8XKAA8VjeHd7WqrrZl2ToElTI5QtsOfB4_pmoT4zgFnrzQaX_QwBvg==[2] Kinetic Solubility Assays Protocol - AxisPharm. AxisPharm. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4u-9hm1CFPTKFIowkUE0j-8EKCeFVTk2lA__F8xlkmKXa9oTcBlMKv4biZXUC6FcXetCLiBeuus5Fp6tVWGtxd06pxV-ehtQGmP9luk8KPbI8OmtiWMyVEnMZUCbVsn4HJvzb0WOIMgGu8CFspcJW3mkQ[8] A Deep Dive into the Aqueous Solubility of Hydrobenzoin Stereoisomers: A Technical Guide - Benchchem. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhqF2gzrXR1tN2E1-utIsPfqCAyoHHBGhkKCzJxpVYP8rtxyAm-C5dUlNQjSQJTcS2trEhZGO5Prk1Wfu9dPY-7twAs42OUqIv52rsaoQc5jbcWzRb7FP_hDHXdbw2cXXOr5_jDSp6MaS87dlQoLxajddN2vHXguXROOMijmXJjs0CV3Z4plvFRsR-yLiWj5DO_7gec16lhaQ_9RI9oT9bZ4mGkpBoS7tiwnFQ2NfNDdabdw==[6] 3.8. Determination of Kinetic Solubility - Bio-protocol. Bio-protocol. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGonySGQ_Cqhi3sXIXYDSvBSKST2n-DVKKBSMR2Z0XcdDCtzSEpiD7RzhIUOH3__Wrm6o2fpvMnoDYQjzdfgjOvHwmkZ4ZbL76Imqm9XvBEVh974mE-kNTKSUgCWcbTfe83T4TOIWsbVw8Wehxnk2NlzES6cc34cf-D[3] ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg6Q3RBn9ZO9VFEWlTZpflfX_bVqxEMr3sarzYYLNcqrQ_jnr9y035Owyz4Yo80CEAAC5fPE2YZbiZiTHIvISofHIEQHq6UX_iw9yGhSo6egRRxIvT7q0Y2UYB6YkySdmGsCgqA8vYVYXjzXw=[9] An In-depth Technical Guide on the Solubility and Stability of 5-(2-Bromophenyl)-5-Oxovaleronitrile - Benchchem. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEip-1PATsKM3IBrCm4qxuoyPa5up6I2d8wHa85XZKyBPqZlrYovQvmCStLbVIEV6JRFX7o3U5hxlOOK7_SygdcwgMiscHDb_54nJAlUkEoh7rDZ2kn928j6pMrdvbP39xMhcEm6q6p4qvc9TdpYrBRhiEdSlCybY3Z3hKKgatfWmi5SX696RsXFvDGXaorANEXhx2m1VxMOu9TrDNHRy8XWvs4YeJEox4pBlwWce2V8x-6woqbBx2eKmPJaxjd[4] HANDBOOK OF - SOLUBILITY DATA for PHARMACEUTICALS. Pageplace. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoTVfqOV8TDtd2ikp72n3_2eMHsiWmUi1V-hhV4TkVgrG_jvsyxPNJshV0-fr-Lcym02Hcd3RlU2m4wERDXTEwbowuLJJIEGBFKinN0jW-N1yoeKJUg4lkApxVORXJYaHk2DN_t5N0xVOCXc8hzWzwDu842XnBK-IIPK_EfGYvtm10hawSfgQW1Iz7XwysxFY_Fs6vyFhiePRIUp3R[7] Turbidimetric (Kinetic) Solubility Assay - Domainex. Domainex. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_5INoJ5XsIorv1PtJ8vJ7kzfrv6ZdKaK7LjjxryA8kTHIhyoVcBkGCt6uuiov-urSAgZ5ePii_lyZajJSygqO_Ib60LGh2XjerdStdcOf7f_A-gxY7OSEAHRnqC_kplYWfVviguc2I3XA_rCU5vf4xwyBCQnjbnsvTYodA1O0xJ4XvZY=[5] High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. Pharma Excipients. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyNID9dCUeLk1dD3AP0NhWwVX-GqE5gkEXXVC_vmHfvsp9y0O9WgT7TGdZ9Kb_FCwEaSl2lxWIl-hgbRbKyS4QiHj1O3wMA3IRLneLSLDUbJTCfUubLfDE7Jr7LjFwxhYfjBFQtHxR-60HwBSM4_huHaBibax_bOSY[10] An In-depth Technical Guide to the Solubility of 1,3,5-Triphenylbenzene in Organic Solvents - Benchchem. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe_bb8lvivtpuSzS_LKxGbw2stamL-SAiFF3ZytiyRPiCZn8wIUAQwExfFv6GIYKPBzhha1IEVk8lzPO8uNqkDqKIYY8joUfnn5dNdEx3ccG10_ziTnTfV-wO4Ntur39elmKZ13oS7FlKqqy0bOJJd240yUGd4wtuokG9uiG5BARBoSDdUPhbD9PlWLwpfVer0HT5ukUSj4XNYg8r-J2MmJi3-7groMF1y8RdJEG5YiD8ES7nWsEk=

Sources

6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride: Pharmacological Scaffold & Mechanism of Action

[1]

Executive Summary & Pharmacological Classification

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride (CAS: 1431963-46-0) is not a standalone marketed pharmaceutical but a privileged pharmacophore scaffold used extensively in modern medicinal chemistry.[1] It serves as a critical structural motif in the development of high-affinity inhibitors for targets including MCHR1 (Melanin-Concentrating Hormone Receptor 1) , SHP2 (Src Homology-2 Phosphatase) , and various Tyrosine Kinases .[1]

Its mechanism of action (MoA) is defined by its role as a bidentate molecular anchor :

  • The Pyrrolidine Moiety: Occupies hydrophobic pockets (e.g., S1 pockets in proteases or allosteric tunnels in phosphatases), providing van der Waals contacts and steric selectivity.

  • The 3-Amino Pyridine Core: Functions as a hydrogen bond donor/acceptor system, often interacting with the "hinge region" of kinases or specific polar residues in GPCR transmembrane domains.[1]

This guide analyzes the compound's mechanistic utility, focusing on its application in allosteric inhibition and GPCR antagonism.

Molecular Mechanism of Action: The "Privileged Scaffold" Hypothesis

The efficacy of this scaffold stems from its specific electronic and steric profile, which allows it to bind with high affinity to diverse protein targets.

Structural Pharmacophore Analysis
  • Pyridine Nitrogen (N1): Acts as a weak Hydrogen Bond Acceptor (HBA).[1] In kinase inhibitors, this often interacts with the backbone NH of the hinge region.

  • C3-Amine (-NH2): A primary Hydrogen Bond Donor (HBD).[1] It is critical for orienting the molecule within the active site, often forming water-mediated bridges or direct H-bonds with aspartate or glutamate residues.[1]

  • C6-Pyrrolidine: A saturated, cyclic amine that forces the molecule into a specific conformation.[1] It acts as a "hydrophobic cap," filling lipophilic cavities and preventing the rotation of the pyridine ring, thereby reducing the entropic penalty of binding.

Diagram: Pharmacophore Interaction Map

The following diagram illustrates how the scaffold interacts with a generic target binding site (e.g., a kinase hinge region or GPCR pocket).

Pharmacophorefill_scaffoldfill_scaffoldfill_targetfill_targetfill_interactionfill_interactionPyrrolidinePyrrolidine Ring(Hydrophobic)PyridinePyridine Core(Scaffold)Pyrrolidine->PyridineAttached at C6HydrophobicPocketTarget: Hydrophobic Pocket(Val, Leu, Phe)Pyrrolidine->HydrophobicPocketVan der Waals / Steric FitAmine3-Amino Group(H-Bond Donor)Pyridine->AmineAttached at C3HingeRegionTarget: Polar Residue(Asp, Glu, Backbone CO)Pyridine->HingeRegionHydrogen Bond (Acceptor)Amine->HingeRegionHydrogen Bond (Donor)

Figure 1: Pharmacophore map showing the bidentate binding mode of the 6-(Pyrrolidin-1-yl)pyridin-3-amine scaffold.[1]

Biological Context & Case Studies

Case Study A: MCHR1 Antagonism (Metabolic Disorders)

Research indicates that derivatives of 6-(pyrrolidin-1-yl)pyridin-3-amine are potent antagonists of MCHR1 , a G-protein coupled receptor involved in energy homeostasis and feeding behavior.[1]

  • Mechanism: The scaffold mimics the endogenous ligand's key interaction points.[1] The basic nitrogen of the pyridine/pyrrolidine system interacts with Asp123 in the transmembrane region of the receptor, blocking the binding of Melanin-Concentrating Hormone (MCH).

  • Outcome: Inhibition of MCHR1 signaling leads to reduced food intake and weight loss in rodent models.[1]

Case Study B: SHP2 Allosteric Inhibition (Oncology)

The scaffold is utilized in the synthesis of allosteric inhibitors for SHP2 (PTPN11) , a phosphatase that acts as a key signal transducer in the RAS-MAPK pathway.

  • Mechanism: Unlike ATP-competitive inhibitors, molecules containing this scaffold often bind to the allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.[1]

  • Function: The pyrrolidine ring wedges into a hydrophobic cleft, locking the enzyme in an auto-inhibited "closed" conformation.[1] This prevents SHP2 from activating the RAS-ERK signaling cascade, which is critical in multi-drug resistant cancers.[1]

Experimental Protocols

Synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl

This protocol describes the standard Nucleophilic Aromatic Substitution (

1

Reagents:

  • 2-Chloro-5-nitropyridine (Starting Material)[1]

  • Pyrrolidine (Nucleophile)[1][2]

  • Ethanol (Solvent)[1]

  • Palladium on Carbon (Pd/C) (Catalyst)[1]

  • Hydrazine Monohydrate or Hydrogen Gas (Reducing Agent)[1]

  • HCl in Dioxane (Salt formation)[1]

Step-by-Step Methodology:

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 2-chloro-5-nitropyridine (1.0 eq) in Ethanol.

    • Add Pyrrolidine (1.2 eq) and Triethylamine (1.5 eq) dropwise at 0°C.

    • Reflux at 80°C for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1).[1] Appearance of a yellow solid indicates formation of 2-(pyrrolidin-1-yl)-5-nitropyridine.

  • Reduction of Nitro Group:

    • Dissolve the intermediate in MeOH.[1] Add 10% Pd/C (10 wt%).[1]

    • Stir under

      
       atmosphere (balloon pressure) or add Hydrazine Monohydrate (5 eq) at reflux.
      
    • Filter through Celite to remove catalyst.

  • Salt Formation:

    • Dissolve the crude amine in minimal dry dioxane.[1]

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Filter the white precipitate and dry under vacuum.

    • Yield: Typically >85%.[1]

In Vitro Activity Assay (Generic Kinase/SHP2 Screen)

To validate the biological activity of derivatives containing this scaffold:

ParameterProtocol Details
Assay Type FRET-based Phosphatase Assay or Kinase Binding Assay (LanthaScreen)
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
Substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) for SHP2
Detection Fluorescence (Ex: 358 nm / Em: 455 nm)
Control SHP099 (Positive Control for SHP2 inhibition)

Quantitative Data Summary

While the raw scaffold is an intermediate, its derivatives show potent activity. The table below summarizes the activity of optimized drugs built on this specific core.

Compound ClassTargetIC50 / KiBiological Effect
MCHR1 Antagonists MCHR1 (GPCR)2.3 nM (Ki)Reduction in food intake (Rat model)
SHP2 Inhibitors SHP2 (PTPN11)< 50 nM (IC50)Inhibition of p-ERK in KYSE-520 cells
S1P1 Agonists S1P1 Receptor~10 nM (EC50)Lymphocyte sequestration (Immunomodulation)

References

  • Huang, C. Q., et al. (2005). "1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706.[1]

  • ChemScene. "6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride Product Information." ChemScene Chemical Reagents.

  • Wojcicka, A., et al. (2017). "Synthesis and Biological Activity of Novel 6-Phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Derivatives."[1] Acta Poloniae Pharmaceutica, 74(2), 649-659.[1]

  • BenchChem. "Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs." BenchChem Technical Resources.

A Technical Guide to the Identification and Validation of Potential Biological Targets for 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical framework for the identification, validation, and characterization of potential biological targets for the novel chemical entity 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride. This molecule, while structurally intriguing, lacks extensive characterization in the public domain, presenting a quintessential challenge in modern drug discovery: transforming a chemical starting point into a tool for biological inquiry and therapeutic development. This guide eschews a simple listing of putative targets and instead details a robust, multi-pronged strategic workflow. We will proceed from initial in silico predictions to broad-spectrum experimental screening, and finally to rigorous biophysical and cellular validation. The methodologies described herein are grounded in established best practices and are designed to provide researchers with a self-validating system for target deconvolution, ensuring a high degree of scientific confidence in the resulting data. This guide is intended for drug discovery scientists, academic researchers, and professionals in translational medicine who are tasked with elucidating the mechanism of action of uncharacterized small molecules.

Introduction: Profiling the Lead Compound

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride is a heterocyclic amine. A foundational analysis of its structure reveals features common in many biologically active molecules, including a pyridine core, which is a well-established scaffold in medicinal chemistry, and a pyrrolidine moiety that can influence solubility and receptor interactions. The primary amine group presents a key site for hydrogen bonding.

Given the absence of a well-documented pharmacological profile, a systematic investigation is warranted. The workflow detailed in this guide is designed to be a logical and resource-efficient cascade, beginning with broad, computational approaches and progressively narrowing the focus through empirical testing.

Physicochemical Properties (Predicted)

A preliminary computational analysis provides a starting point for understanding the compound's drug-like properties.

PropertyPredicted ValueImplication for Experimental Design
Molecular Weight 215.7 g/mol (for HCl salt)Excellent compliance with Lipinski's Rule of Five; suggests good potential for cell permeability.
cLogP ~1.5 - 2.0Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA) ~41 ŲSuggests good oral bioavailability potential.
Hydrogen Bond Donors/Acceptors 1 Donor, 3 AcceptorsProvides multiple points for potential interaction with protein targets.

This profile suggests the compound is a promising candidate for probing biological systems.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet lab experiments, computational methods can generate an initial list of plausible hypotheses. This in silico phase leverages the compound's structure to predict potential protein interactions based on vast databases of known ligand-receptor pairs.

Strategy 1: Chemical Similarity and Substructure Searching

The principle of chemical similarity states that structurally similar molecules often have similar biological activities. We can use this principle to identify known drugs or tool compounds that share the core scaffold of our lead compound and investigate their documented targets.

Methodology:

  • Convert the compound's name or SMILES string into a digital format.

  • Utilize platforms like ChEMBL or PubChem to perform similarity and substructure searches.

  • Analyze the primary targets of the top 10-20 most similar compounds.

  • Prioritize targets that appear frequently or are associated with high-affinity ligands.

Expected Outcome: This approach may reveal, for example, that similar aminopyridine scaffolds are common in kinase inhibitors or ligands for aminergic G-protein coupled receptors (GPCRs). This provides an immediate, albeit putative, set of protein families to investigate.

Strategy 2: Pharmacophore Modeling and Virtual Screening

This method goes beyond 2D similarity to consider the 3D arrangement of chemical features (the "pharmacophore"). A hypothetical pharmacophore can be generated from the compound and used to screen libraries of protein structures to find those with binding sites that complement these features.

Methodology:

  • Generate a 3D conformer of the molecule.

  • Define key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

  • Use this model to screen a database of protein structures (e.g., the Protein Data Bank, PDB) to identify proteins with complementary binding pockets.

Causality Behind this Choice: While similarity searching is powerful, it is biased by what is already known. Virtual screening can uncover novel, unexpected interactions by focusing purely on physicochemical complementarity, potentially identifying targets outside of well-explored protein families.

Phase 2: Experimental Broad-Spectrum Screening

With a set of initial hypotheses from in silico analysis, we move to broad experimental screening to identify protein interactions in an unbiased manner. The goal is to identify a "hit list" of initial, high-confidence interactors.

Workflow: Parallel Screening for Target Family Identification

The following diagram illustrates a parallel workflow designed to rapidly survey the most "druggable" protein classes.

G cluster_0 Target Identification Workflow cluster_1 In Silico Prediction cluster_2 Experimental Screening cluster_3 Hit Validation cluster_4 Functional Characterization Compound 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl Similarity Similarity Search (e.g., ChEMBL) Compound->Similarity Hypothesis Generation Docking Virtual Screening (e.g., PDB) Compound->Docking Hypothesis Generation KinasePanel Biochemical Screen (e.g., Kinase Panel) Similarity->KinasePanel Guide Screening Strategy Phenotypic Phenotypic Screen (e.g., Cell Viability) Similarity->Phenotypic Guide Screening Strategy Proteomics Chemical Proteomics (e.g., AC-MS) Similarity->Proteomics Guide Screening Strategy Docking->KinasePanel Guide Screening Strategy Docking->Phenotypic Guide Screening Strategy Docking->Proteomics Guide Screening Strategy Binding Direct Binding Assays (SPR, ITC) KinasePanel->Binding Hit List Phenotypic->Binding Hit List Proteomics->Binding Hit List Cellular Cellular Target Engagement (CETSA) Binding->Cellular Validated Binder Pathway Pathway Analysis (Western Blot) Cellular->Pathway Confirmed Target

Caption: High-level workflow for target identification and validation.

Approach 1: Large-Scale Biochemical Screening (e.g., Kinase Panels)

Based on the commonality of the aminopyridine scaffold in kinase inhibitors, a primary screen against a panel of kinases is a logical first step.

Protocol: Commercial Kinase Panel Screen (e.g., Eurofins DiscoverX KINOMEscan™)

  • Compound Preparation: Solubilize 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured, often via a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are typically reported as "% Control" or "% Inhibition". A common hit threshold is >90% inhibition.

Hypothetical Data Summary:

Kinase TargetFamily% Inhibition @ 10 µM
SRC Tyrosine Kinase98.5%
LCK Tyrosine Kinase95.2%
YES1 Tyrosine Kinase91.8%
ABL1Tyrosine Kinase75.6%
EGFRTyrosine Kinase30.1%
CDK2CMGC Ser/Thr Kinase15.4%

Interpretation: The hypothetical data above strongly suggest that the compound is a potent inhibitor of the SRC family of tyrosine kinases, identifying a clear and specific set of primary hits for further validation.

Approach 2: Unbiased Chemical Proteomics

To identify targets without pre-existing bias, chemical proteomics is the gold standard. Affinity Chromatography-Mass Spectrometry (AC-MS) uses an immobilized version of the compound to "fish" for binding partners from a complex cell lysate.

Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

G cluster_0 AC-MS Workflow cluster_1 Binding & Wash cluster_2 Elution & Analysis Compound Compound + Linker Bead Solid Support (e.g., Sepharose beads) Compound->Bead Immobilization Incubation Incubate Lysate with Beads Bead->Incubation Lysate Cell Lysate (Protein Mixture) Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins (e.g., with free compound) Wash->Elution Analysis LC-MS/MS Analysis (Protein ID & Quantification) Elution->Analysis G cluster_0 Hypothetical SRC Signaling RTK Growth Factor Receptor (e.g., EGFR) SRC SRC Kinase RTK->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Gene Transcription (e.g., c-Myc, Cyclin D1) Nucleus->Gene Compound 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl Compound->SRC Inhibits

Strategic Utilization of 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride is a high-value heterocyclic intermediate employed primarily in the synthesis of kinase inhibitors, phosphatase inhibitors (specifically SHP2), and GPCR ligands. Its structural significance lies in the combination of a basic pyridine nitrogen, a solubilizing pyrrolidine ring, and a reactive primary amine handle.

In modern drug discovery, this moiety serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1] The pyrrolidine ring at the C6 position modulates lipophilicity (


) and metabolic stability compared to acyclic diethylamine analogs, while the C3-amine serves as a critical vector for amide coupling or urea formation in fragment-based drug design (FBDD).
Chemical Identity Table[4]
PropertyData / Description
IUPAC Name 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride
Common Name 6-Pyrrolidinopyridin-3-amine HCl
CAS (Free Base) 106669-98-3
CAS (HCl Salt) 1431963-46-0 (varies by stoichiometry)
Molecular Formula

Molecular Weight 163.22 g/mol (Free Base) / ~199.68 g/mol (Mono-HCl)
Solubility High in

, DMSO, Methanol; Low in

, Hexanes
pKa (Predicted) ~6.5 (Pyridine N), ~1.0 (Aniline N - protonates only in strong acid)

Strategic Synthesis: Causality & Protocol

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction . While the chemistry appears simple, process control is vital to prevent impurity formation (e.g., bis-substitution or incomplete reduction).
Synthetic Logic & Pathway

The choice of starting material, 2-chloro-5-nitropyridine , is deliberate. The nitro group at C5 is strongly electron-withdrawing, activating the C2-chlorine for displacement by the pyrrolidine amine. This regioselectivity is absolute; the pyrrolidine will not attack other positions under standard conditions.

Diagram 1: Synthetic Workflow

SynthesisRoute SM1 2-Chloro-5-nitropyridine (Electrophile) Inter Intermediate: 5-Nitro-2-(pyrrolidin-1-yl)pyridine SM1->Inter SNAr (K2CO3, DMF, 60°C) Reagent Pyrrolidine (Nucleophile) Reagent->Inter Prod Product: 6-(Pyrrolidin-1-yl)pyridin-3-amine Inter->Prod Reduction (H2, Pd/C or Fe/NH4Cl) Salt Final Salt: HCl Form Prod->Salt HCl/EtOAc Precipitation

Caption: Step-wise synthesis from activated pyridine precursor to stable hydrochloride salt.

Detailed Experimental Protocol

Step 1:


 Displacement 
  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Pyrrolidine (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Charge a round-bottom flask with 2-Chloro-5-nitropyridine and MeCN.

    • Add

      
      . Why? To scavenge the HCl generated and drive the equilibrium forward.
      
    • Add pyrrolidine dropwise at 0°C. Critical Control: The reaction is exothermic. uncontrolled addition can lead to runaway temperatures and tar formation.

    • Warm to room temperature (or 60°C if kinetics are slow) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (

      
      ) should disappear, replaced by a bright yellow spot (
      
      
      
      , nitro-intermediate).
    • Workup: Pour into ice water. The yellow nitro-intermediate usually precipitates. Filter and dry.

Step 2: Nitro Reduction (Catalytic Hydrogenation)

  • Reagents: Nitro-intermediate, 10% Pd/C (5 wt%), Hydrogen gas (

    
    ).
    
  • Solvent: Methanol or Ethanol.[2]

  • Procedure:

    • Dissolve the nitro-intermediate in Methanol.

    • Add Pd/C catalyst carefully under nitrogen (pyrophoric risk).

    • Purge with

      
       (balloon or Parr shaker at 30 psi).
      
    • Stir for 2–6 hours. The yellow color will fade to colorless/pale brown. Causality: The disappearance of color is a visual indicator of the reduction of the chromophore (

      
      ).
      
    • Filtration: Filter through Celite to remove Pd/C.

Step 3: Salt Formation (HCl)

  • Procedure:

    • Concentrate the methanolic filtrate to an oil.

    • Redissolve in minimal Ethyl Acetate (EtOAc).

    • Add 4M HCl in Dioxane or

      
       dropwise at 0°C.
      
    • The HCl salt will precipitate immediately as an off-white solid.

    • Filter and wash with cold ether. Why? To remove unreacted organic impurities while preserving the water-soluble salt.

Medicinal Chemistry Applications

The 6-(pyrrolidin-1-yl)pyridin-3-amine motif is not merely a linker; it is a functional pharmacophore.

SHP2 Phosphatase Inhibition

In the development of allosteric SHP2 inhibitors (e.g., analogs of TNO155), this amine acts as the "solvent-front" component. The pyridine nitrogen often forms a water-mediated hydrogen bond, while the pyrrolidine ring fills a small hydrophobic pocket, improving potency over smaller dimethylamine analogs.

MCH-R1 Antagonists

Research has demonstrated that 6-substituted pyridin-3-amines are potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a target for obesity treatment. The pyrrolidine ring provides rigid steric bulk that locks the molecule into a bioactive conformation.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR Center 6-(Pyrrolidin-1-yl) pyridin-3-amine Amine Primary Amine (C3): Vector for Amide/Urea coupling. H-bond Donor. Center->Amine Pyridine Pyridine Nitrogen: H-bond Acceptor. Modulates pKa (~6.5). Center->Pyridine Pyrrolidine Pyrrolidine Ring (C6): Hydrophobic contact. Restricted rotation vs. diethylamine. Prevents metabolic N-dealkylation. Center->Pyrrolidine

Caption: Pharmacophore dissection showing the functional role of each structural component.

Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

MethodExpected SignatureInterpretation
1H NMR (DMSO-d6)

7.8 (d, 1H, H-2), 7.5 (dd, 1H, H-4), 6.8 (d, 1H, H-5)
Aromatic protons showing 1,2,4-substitution pattern.
1H NMR (Aliphatic)

3.4 (m, 4H), 1.9 (m, 4H)
Pyrrolidine ring protons.
LC-MS (ESI+)

Confirms molecular weight of the free base.
Appearance Off-white to pale grey solidDarkening indicates oxidation of the amine (store under inert gas).

Handling & Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Oxidation: Free aromatic amines are prone to oxidation (turning brown/black). Always store as the HCl salt or use immediately after generating the free base.

  • Safety: The nitro-intermediate synthesis involves exothermic reactions. The final amine is a potential skin sensitizer.

References

  • Huang, C. Q., et al. (2005). "1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists."[3] Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706.[3]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10327660, 6-(Pyrrolidin-1-yl)pyridin-3-amine." PubChem.

  • La, M. T., et al. (2019).[4] "Synthesis of N-Heterocycles via Ring Contraction." Journal of Organic Chemistry, 84, 6689-6696.[4] (Contextual reference for pyrrolidine synthesis).

  • Novartis AG. (2018). "SHP2 Phosphatase Inhibitors." World Intellectual Property Organization, WO/2018/013597. (Demonstrates utility of the scaffold in SHP2 inhibitors).

Sources

Methodological & Application

Application Note: Synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 6-(pyrrolidin-1-yl)pyridin-3-amine scaffold is a privileged motif in medicinal chemistry, serving as a critical pharmacophore in the development of SHP2 inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and various kinase inhibitors.

This Application Note details a robust, scalable, three-step synthetic route to the hydrochloride salt form. While the free base amine is chemically versatile, it is prone to oxidative degradation (discoloration) upon storage. Converting the free base to the hydrochloride salt is the industry-standard method to ensure long-term stability and crystallinity for downstream formulation or biological assays.

Core Synthetic Logic (Causality)

The synthesis relies on the electronic properties of the pyridine ring. We cannot simply alkylate a 2,5-diaminopyridine selectively. Instead, we utilize a Nucleophilic Aromatic Substitution (


)  first.
  • Why

    
     first?  The nitro group at the 5-position is strongly electron-withdrawing, activating the 2-position for nucleophilic attack by pyrrolidine.
    
  • Why Reduction second? Once the pyrrolidine is installed, the nitro group is reduced to the amine. If we reduced the nitro group first, the resulting amine would be electron-donating, deactivating the ring and making the subsequent displacement of the chloride difficult or impossible.

Retrosynthetic Analysis

The following diagram illustrates the disconnection logic used to design this route.

Retrosynthesis Target Target: 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl (Stable Salt) FreeBase Free Base Amine (Oxidation Sensitive) Target->FreeBase Salt Formation (HCl) NitroInt Intermediate: 2-Nitro-5-(pyrrolidin-1-yl)pyridine (Yellow Solid) FreeBase->NitroInt Nitro Reduction (H2/Pd-C) SM Starting Material: 2-Chloro-5-nitropyridine (Commercially Available) NitroInt->SM SnAr Displacement Pyrrolidine Reagent: Pyrrolidine NitroInt->Pyrrolidine

Figure 1: Retrosynthetic disconnection showing the transition from the stable salt back to the activated electrophile.

Detailed Experimental Protocols

Step 1: Coupling of Pyrrolidine

Objective: Displacement of the C2-chloride by pyrrolidine. Scale: 10.0 g (Example basis)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount
2-Chloro-5-nitropyridine 158.541.010.0 g
Pyrrolidine 71.121.25.38 g (6.2 mL)
Triethylamine (TEA) 101.191.59.57 g (13.2 mL)
Acetonitrile (MeCN) -Solvent100 mL
Protocol
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-chloro-5-nitropyridine and MeCN . Stir until fully dissolved.

  • Base Addition: Add TEA in one portion.

  • Critical Step (Exotherm Control): Place the flask in a water bath (ambient temp). Add pyrrolidine dropwise via an addition funnel or syringe pump over 15 minutes.

    • Mechanism Note: The reaction is exothermic. A rapid color change from pale yellow to bright orange/yellow is the visual indicator of the formation of the amino-nitro species.

  • Reaction: Stir at room temperature (RT) for 3–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The UV-active starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow spot.
  • Workup:

    • Pour the reaction mixture into 300 mL of ice-water. Stir vigorously for 20 minutes.

    • The product, 2-nitro-5-(pyrrolidin-1-yl)pyridine , will precipitate as a bright yellow/orange solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (

    
    ) and cold hexanes (
    
    
    
    ) to remove excess pyrrolidine.
  • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 90–95% (approx. 11.0 g).

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction of the nitro group to the aniline. Safety Warning: Hydrogen gas is flammable. Pd/C is pyrophoric when dry.

Reagents & Materials
ReagentEquiv.[3][4][5][7][8][9]Amount
Nitro Intermediate (from Step 1)1.010.0 g
10% Pd/C (wet type) 10 wt%1.0 g
Methanol (MeOH) Solvent100 mL
Hydrogen (H2) ExcessBalloon or 1 atm
Protocol
  • Inerting: Flush a 250 mL RBF with nitrogen (

    
    ).
    
  • Loading: Add the Nitro Intermediate and MeOH .

  • Catalyst Addition: Carefully add 10% Pd/C under a gentle stream of

    
    .
    
    • Expert Tip: Always wet the catalyst with a small amount of water or add it to the solvent; never add dry solvent to dry catalyst to avoid ignition.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (balloon) three times. Stir vigorously at RT for 6–12 hours.
    
    • Visual Cue: The bright yellow suspension will gradually turn into a clear or slightly gray solution (excluding the black catalyst) as the conjugated nitro chromophore is destroyed.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH.

    • Caution: Do not let the filter cake dry out completely in air; keep it wet with water/solvent before disposal.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the free base amine as a dark oil or low-melting solid.

    • Stability Check: Proceed immediately to Step 3. The free amine oxidizes (darkens) upon prolonged air exposure.

Step 3: Salt Formation (Hydrochlorination)

Objective: Stabilization of the amine as the HCl salt.

Protocol
  • Dissolution: Dissolve the crude free base amine (approx. 8.5 g) in Dichloromethane (DCM) (40 mL) or Ethanol (20 mL).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.2 equiv, approx. 13 mL) dropwise.

  • Precipitation: A solid will precipitate immediately. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid. Wash with Diethyl Ether (

    
    )  to remove organic impurities and excess acid.
    
  • Final Drying: Dry under high vacuum.

    • Product:6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride .[6]

    • Appearance: Off-white to beige crystalline solid.

Process Workflow Diagram

The following diagram summarizes the operational workflow, highlighting critical decision points and safety barriers.

Workflow cluster_0 Step 1: SnAr cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Start 2-Cl-5-NO2-Py + Pyrrolidine Reaction1 Stir RT (Exothermic!) Start->Reaction1 Quench Ice Water Precipitation Reaction1->Quench H2_Add Add Pd/C + H2 (Inert Atm) Quench->H2_Add Dry Solid Filter Celite Filtration (Remove Pd) H2_Add->Filter Acidify Add HCl/Dioxane (0°C) Filter->Acidify Crude Oil Final Final Product (HCl Salt) Acidify->Final

Figure 2: Operational workflow for the synthesis of 6-(pyrrolidin-1-yl)pyridin-3-amine HCl.

Analytical Validation & Specifications

To ensure the integrity of the synthesized compound, the following analytical criteria must be met:

TestMethodExpected Result
Identity 1H NMR (DMSO-d6)

~8.0 (d, 1H, H2), 7.8 (dd, 1H, H4), 6.8 (d, 1H, H5). Pyrrolidine protons: ~3.5 (m, 4H), ~2.0 (m, 4H). Note: Amine protons may exchange/broaden.
Purity LC-MS (ESI+)Single peak,

(Free base mass).
Counterion Ion ChromatographyChloride content consistent with mono- or dihydrochloride stoichiometry (depending on acid excess).
Appearance VisualOff-white to light brown solid. Dark brown/black indicates oxidation of the free base prior to salting.

References

  • PubChem. (n.d.). 6-(pyrrolidin-1-yl)pyridin-3-amine.[6][10] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved October 26, 2023, from [Link]

Sources

Application Note & Experimental Protocol: 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, handling, and optimized synthetic protocols for utilizing 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride in pharmaceutical workflows.

Introduction & Mechanistic Rationale

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride is a highly versatile, electron-rich aminopyridine building block. It is extensively utilized in medicinal chemistry to construct complex heterocyclic scaffolds, most notably in the development of MALT1/RTK kinase inhibitors for oncology/autoimmune indications and pyrrole-based antifungal agents targeting Aspergillus species .

Chemical Causality & Reactivity Profile

The reactivity of 3-aminopyridines is traditionally hampered by the electron-withdrawing nature of the pyridine core, which reduces the nucleophilicity of the primary amine. However, the addition of the pyrrolidine ring at the C6 position drastically alters this dynamic. The pyrrolidine nitrogen acts as a strong electron-donating group via resonance, pushing electron density into the pyridine ring and significantly enhancing the nucleophilicity of the C3-amine.

Despite this enhanced reactivity, the compound is typically supplied as a hydrochloride salt to prevent air oxidation and improve shelf stability . Consequently, all synthetic protocols must account for in situ salt neutralization to liberate the reactive free base prior to nucleophilic attack.

Pathway A 6-(Pyrrolidin-1-yl) pyridin-3-amine HCl B1 Amide Coupling (HATU / DIPEA) A->B1 Carboxylic Acids B2 Buchwald-Hartwig (Pd / RuPhos) A->B2 Aryl Halides C1 Kinase Inhibitors (e.g., MALT1/RTK) B1->C1 C2 Pyrrole Antifungals (e.g., Aspergillus targets) B2->C2 D1 Cancer & Autoimmune Therapies C1->D1 D2 Pathogen Inhibition C2->D2

Fig 1. Divergent synthetic applications of 6-(Pyrrolidin-1-yl)pyridin-3-amine in drug discovery.

Physicochemical Properties & Handling

PropertySpecification
Chemical Name 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride
CAS Number 1431963-46-0 (HCl salt) / 92808-19-0 (Free base)
Molecular Formula C9H14ClN3
Molecular Weight 199.68 g/mol
Appearance Solid powder
Storage Conditions Sealed in dry conditions, 2–8°C

Experimental Protocols

Protocol A: HATU-Mediated Amide Bond Formation

Objective: Coupling of 6-(Pyrrolidin-1-yl)pyridin-3-amine with complex carboxylic acids to generate kinase inhibitor scaffolds. Mechanistic Insight: HATU is prioritized over standard EDC/HOBt coupling. HATU generates an HOAt-active ester, which utilizes a neighboring-group effect (hydrogen bonding from the HOAt pyridine nitrogen) to accelerate the nucleophilic attack of the aminopyridine, ensuring high conversion rates without epimerization .

Materials:

  • Carboxylic acid derivative (1.0 eq)

  • 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) dropwise to the mixture. Stir at room temperature for 15–30 minutes to ensure complete formation of the active HOAt ester.

  • Salt Neutralization & Coupling: In a separate vial, suspend 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.5 eq) to liberate the free base. Transfer this solution to the main reaction flask.

  • Reaction Monitoring: Stir the combined mixture at room temperature for 2–12 hours. Monitor progression via LC-MS until the active ester is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Workflow S1 1. Salt Neutralization (Amine HCl + DIPEA) S3 3. Nucleophilic Attack (Combine & Stir at RT) S1->S3 S2 2. Acid Pre-activation (R-COOH + HATU) S2->S3 S4 4. Reaction Quench (Saturated NH4Cl) S3->S4 2-12 hours S5 5. Organic Extraction (EtOAc / Brine Wash) S4->S5 S6 6. Flash Chromatography (Silica Gel Purification) S5->S6 >85% Yield

Fig 2. Step-by-step workflow for HATU-mediated amide coupling using the hydrochloride salt.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: C-N cross-coupling with aryl halides to synthesize N-aryl derivatives for antifungal discovery. Mechanistic Insight: Aminopyridines pose a severe risk of catalyst poisoning by coordinating their pyridine nitrogen to the Palladium center. Utilizing bulky, electron-rich biaryl phosphine ligands like RuPhos or BrettPhos accelerates the reductive elimination step, successfully outcompeting off-target pyridine coordination .

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with Aryl Halide (1.0 eq), 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and Sodium tert-butoxide (NaOtBu) (3.0 eq). Note: Excess base is required to neutralize the HCl salt and facilitate the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed Toluene or 1,4-Dioxane (0.1 M).

  • Heating: Seal the vial, remove from the glovebox, and heat the reaction mixture at 90–100°C for 12–16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected operational metrics for the two primary synthetic pathways utilizing 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride:

Reaction TypeKey Reagents / CatalystsBase RequirementTemp / TimeExpected YieldPrimary Challenge
Amide Coupling HATU, DMF3.0 eq DIPEART / 2–12 h80–95%DMF removal during workup
Buchwald-Hartwig Pd₂(dba)₃, RuPhos3.0 eq NaOtBu95°C / 12–16 h65–85%Catalyst poisoning by pyridine

References

  • Jiao, J., et al. "Cyclic compounds and methods of using same." WIPO (PCT) WO2021134004A1, 2021.
  • Ren, J., et al. "Pyrrole antifungal agents." WIPO (PCT) WO2009130481A1, 2009.
  • Sharma, P., et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 2022. URL:[Link]

  • Perez, F., & Minatti, A. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, 2011. URL:[Link]

Biological Screening of 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & The Target

The 6-(pyrrolidin-1-yl)pyridin-3-amine core is a "privileged scaffold" in medicinal chemistry, particularly valued for its ability to function as a bidentate hinge-binder in ATP-competitive kinase inhibitors. While the pyridine nitrogen and the exocyclic amine often form critical hydrogen bonds with the kinase hinge region (e.g., Val135 in GSK-3β), the pyrrolidine ring projects into the solvent-accessible region, allowing for structural modifications to tune solubility and selectivity.

We utilize the hydrochloride salt (CAS: 1431963-46-0) in this screening workflow.

  • Why the Salt? The free base aminopyridine is prone to oxidative degradation and possesses poor aqueous solubility. The hydrochloride form significantly enhances stability during compound management and ensures rapid dissolution in aqueous assay buffers, minimizing "false negatives" caused by compound precipitation in High-Throughput Screening (HTS).

Therapeutic Context: Recent medicinal chemistry campaigns (e.g., Bioorg.[1][2] Chem., 2025) have validated this scaffold in the design of dual inhibitors for Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) .[2] Both kinases are critical drivers of Tau hyperphosphorylation in Alzheimer’s Disease (AD). Co-inhibition offers a synergistic effect on preventing Neurofibrillary Tangle (NFT) formation.

Signaling Pathway & Mechanism of Action[3]

The following diagram illustrates the dual-inhibition mechanism targeted by this screening protocol.

G Compound 6-(Pyrrolidin-1-yl) pyridin-3-amine Analog GSK3B GSK-3β (Kinase) Compound->GSK3B Inhibits (ATP Comp.) CK1D CK-1δ (Kinase) Compound->CK1D Inhibits (ATP Comp.) Tau Tau Protein (Microtubule Associated) GSK3B->Tau Phosphorylates (Ser396/404) CK1D->Tau Phosphorylates (Priming) pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau Pathological Conversion MT Microtubule Destabilization pTau->MT Causes NFT Neurofibrillary Tangles (AD Pathology) MT->NFT Aggregates to

Figure 1: Mechanism of Action. The scaffold targets the ATP-binding pockets of GSK-3β and CK-1δ, preventing the hyperphosphorylation cascade that leads to neurodegeneration.

Application Note: Compound Management

Solubility & Stock Preparation

The hydrochloride salt introduces specific handling requirements compared to neutral organic libraries.

ParameterSpecificationTechnical Note
Primary Solvent DMSO (Dimethyl Sulfoxide)The HCl salt is soluble up to 100 mM in DMSO. Caution: Acidic salts can lower the pH of unbuffered DMSO stocks, potentially affecting stability of co-stored compounds. Store in isolation or use buffered DMSO.
Aqueous Solubility >10 mg/mL (Water)significantly higher than the free base (<0.1 mg/mL). Ideal for direct acoustic dispensing into assay plates.
Storage -20°C, DesiccatedHygroscopic. Equilibrate to RT before opening to prevent water uptake which alters molarity.
Freeze/Thaw Max 3 cyclesRepeated freeze-thaw cycles can induce HCl dissociation or hydrolysis of the pyrrolidine ring.
HTS Considerations
  • False Positives: Aminopyridines can act as "pan-assay interference compounds" (PAINS) if oxidized to quinone-imines. Include 1 mM DTT in all kinase assay buffers to maintain the reduced state.

  • Fluorescence Interference: The pyridine-amine core has low intrinsic fluorescence, making it compatible with FRET and TR-FRET assays (e.g., LanthaScreen™).

Protocol 1: In Vitro Biochemical Kinase Screen (ADP-Glo™)

Objective: Determine the IC50 of analogs against recombinant GSK-3β and CK-1δ. Method: ADP-Glo™ Kinase Assay (Promega). This coupled assay quantifies ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Materials
  • Enzymes: Human Recombinant GSK-3β (10 ng/well) and CK-1δ (10 ng/well).

  • Substrate: GSK-3 Peptide Substrate (YRRAAVPPSPSLSRHSSPHQSpEDEEE) - Note: Pre-phosphorylated priming site is required for GSK-3β.

  • ATP: Ultra-pure ATP (use at

    
     apparent: ~10 µM for GSK-3β).
    
  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT (Fresh).

Experimental Workflow

Workflow Step1 Compound Prep (Serial Dilution in DMSO) Step2 Dispense 50nL to 384-well Plate Step1->Step2 Step3 Add Enzyme (GSK-3β or CK-1δ) Step2->Step3 Step4 Incubate 10 min @ RT Step3->Step4 Step5 Add ATP/Substrate (Start Reaction) Step4->Step5 Step6 Incubate 60 min @ RT Step5->Step6 Step7 Add ADP-Glo™ Reagent (Stop Rxn) Step6->Step7 Step8 Read Luminescence (Integration: 1s) Step7->Step8

Figure 2: ADP-Glo™ Screening Workflow.[3][4][5] Critical timing steps ensure kinetic linearity.

Step-by-Step Procedure
  • Compound Transfer: Acoustic dispense 50 nL of 100x compound stocks (in DMSO) into a white, low-volume 384-well plate. Include High Control (DMSO only) and Low Control (Staurosporine, 10 µM).

  • Enzyme Addition: Dilute enzymes in Assay Buffer. Dispense 2.5 µL of Enzyme Master Mix to wells.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 minutes at Room Temperature (RT). Rationale: Allows compound to bind the hinge region before ATP competition begins.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate Mix.

    • Final Volume: 5 µL.

    • Final DMSO: 1%.

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent . Incubate 40 min (depletes unconsumed ATP).

    • Add 10 µL Kinase Detection Reagent . Incubate 30 min (converts ADP to ATP -> Luciferase light).

  • Measurement: Read Luminescence on a multimode plate reader (e.g., EnVision).

Protocol 2: Cell-Based Mechanistic Assay (Tau Phosphorylation)

Objective: Validate that biochemical inhibition translates to reduced Tau phosphorylation in a neuronal model. Cell Line: SH-SY5Y (Human Neuroblastoma), differentiated with Retinoic Acid (RA) for 5 days to induce a neuronal phenotype.

Materials
  • Culture Media: DMEM/F12 + 10% FBS + 10 µM Retinoic Acid.

  • Lysis Buffer: RIPA Buffer + Protease Inhibitor Cocktail + Phosphatase Inhibitor Cocktail (Critical: NaF, Na3VO4).

  • Primary Antibodies:

    • Anti-pTau (Ser396) [PHF-13 epitope].

    • Anti-Total Tau.

    • Anti-GAPDH (Loading Control).

Procedure
  • Seeding: Seed SH-SY5Y cells at 5 x 10^5 cells/well in 6-well plates. Differentiate with 10 µM RA for 5 days.

  • Treatment: Treat cells with compounds (0.1, 1.0, 10 µM) for 24 hours.

    • Control: 0.1% DMSO.

    • Inducer (Optional): Okadaic Acid (10 nM) can be used to artificially hyperphosphorylate Tau if basal levels are low.

  • Lysis: Wash cells with ice-cold PBS. Add 100 µL ice-cold Lysis Buffer. Scrape and collect.

  • Western Blot:

    • Run 20 µg protein on 10% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Block with 5% BSA (Milk interferes with some phospho-antibodies).

    • Incubate Primary Antibodies overnight at 4°C.

  • Quantification: Normalize p-Tau signal to Total Tau signal (pTau/tTau ratio).

Data Analysis & Hit Selection Criteria

Calculation

Calculate Percent Inhibition for each well:



Fit data to a 4-parameter logistic (4PL) equation to derive IC50.

Hit Criteria (Go/No-Go)
MetricPassing CriteriaRationale
Biochemical IC50 < 100 nMPotency required for CNS efficacy (considering BBB penetration).
Selectivity (GSK3 vs CDK2) > 10-foldCDK2 shares structural homology; inhibition causes cell cycle toxicity.
Cellular Potency (EC50) < 1 µMCompounds must permeate the cell membrane and engage the target.
Solubility (Kinetic) > 50 µM in PBSEnsures the compound is not precipitating in the assay.

References

  • Jaseela, S., et al. (2025).[2] Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease.[2] Bioorganic Chemistry, 159, 108409.[2] [Link]

  • PubChem. (n.d.). Compound Summary: 6-(pyrrolidin-1-yl)pyridin-3-amine.[3][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride for kinase inhibitor synthesis. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride (CAS: 1431963-46-0) is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the optimization of Type I and Type II kinase inhibitors .[1]

This moiety serves a dual function in pharmacophore design:

  • Solubility & ADME Enhancement: The pyrrolidine ring introduces sp³ character and basicity, improving aqueous solubility and metabolic stability compared to planar aromatic analogs.

  • Solvent-Exposed Interaction: In many kinase co-crystal structures (e.g., JAK, IRAK4, PI3K), the 6-pyrrolidinyl group extends towards the solvent front, often forming water-mediated hydrogen bonds or hydrophobic contacts with the rim of the ATP-binding pocket.

This guide provides a validated workflow for the synthesis, handling, and application of this intermediate in drug discovery campaigns.

Chemical Profile & Stability

PropertyData
IUPAC Name 6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride
CAS (HCl Salt) 1431963-46-0
CAS (Free Base) 92808-19-0
Molecular Weight 199.68 g/mol (HCl salt)
Appearance Off-white to pale yellow hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Acidity (pKa) ~6.5 (pyridine nitrogen), ~9.5 (pyrrolidine nitrogen - typically protonated in salt)
Storage Desiccate at -20°C; Hygroscopic (Protect from moisture)

Handling Precaution: As an aminopyridine derivative, this compound is a potential skin sensitizer and irritant. Handle in a fume hood with standard PPE.

Synthetic Utility: The "Make vs. Buy" Decision[4]

While commercially available, in-house synthesis is often required for scale-up or when introducing isotopic labels (e.g., deuterated pyrrolidine). The synthesis follows a robust two-step protocol: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .[2]

Protocol A: Synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl

Objective: To synthesize multi-gram quantities of the target intermediate from 2-chloro-5-nitropyridine.

Step 1: SNAr Displacement

Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Pyrrolidine (1.1 eq), K₂CO₃ (1.5 eq), Acetonitrile (MeCN).[2]

  • Setup: Charge a round-bottom flask with 2-chloro-5-nitropyridine and MeCN (5 mL/g).

  • Addition: Add K₂CO₃ followed by the dropwise addition of pyrrolidine at 0°C. Exothermic reaction.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2] The product, 5-nitro-2-(pyrrolidin-1-yl)pyridine, is a bright yellow solid.

  • Workup: Pour into ice water. Filter the yellow precipitate. Wash with water. Dry in a vacuum oven at 45°C.

    • Checkpoint: Yield should be >90%. Purity >95% by ¹H NMR.

Step 2: Catalytic Hydrogenation & Salt Formation

Reagents: 5-nitro-2-(pyrrolidin-1-yl)pyridine, 10% Pd/C (5 wt%), H₂ (balloon or 1 atm), MeOH, HCl in Dioxane (4M).

  • Reduction: Dissolve the nitro intermediate in MeOH (10 mL/g). Add Pd/C catalyst under N₂ atmosphere. Purge with H₂ and stir at RT for 6–12 hours.

    • Safety: Aminopyridines can poison catalysts; ensure the nitro starting material is free of sulfur impurities.

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out (fire hazard).

  • Salt Formation: Cool the filtrate to 0°C. Add HCl in Dioxane (1.1 eq) dropwise. The HCl salt will precipitate.

  • Isolation: Dilute with Et₂O or MTBE to maximize precipitation. Filter the off-white solid.

  • Drying: Dry under high vacuum. Store under argon.

Visualization: Synthetic Pathway & Logic[4]

SynthesisRoute cluster_0 Critical Quality Attribute SM 2-Chloro-5-nitropyridine Inter 5-Nitro-2-(pyrrolidin-1-yl)pyridine (Yellow Solid) SM->Inter SNAr (MeCN, RT) Reagent1 Pyrrolidine / K2CO3 Reagent1->Inter Product 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl (Target) Inter->Product Reduction & Salt Formation Reagent2 H2 / Pd/C Reagent2->Product Reagent3 HCl / Dioxane Reagent3->Product

Caption: Two-step synthesis of the target amine. The SNAr step is highly efficient due to the electron-withdrawing nitro group activating the 2-position.

Application Protocol: Kinase Inhibitor Synthesis

The primary application of this amine is in Amide Coupling to a kinase "hinge-binding" core (e.g., a carboxylic acid-functionalized pyrimidine, quinoline, or indazole).

Protocol B: General Amide Coupling (HATU Method)

Context: Coupling 6-(pyrrolidin-1-yl)pyridin-3-amine HCl to a generic Kinase Core Acid (R-COOH).

Reagents:

  • Kinase Core Acid (1.0 eq)[2]

  • 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl (1.1 eq)

  • HATU (1.2 eq)[2]

  • DIPEA (3.5 eq) – Crucial: Extra base needed to neutralize the HCl salt.[2]

  • DMF (anhydrous)[2]

Procedure:

  • Activation: Dissolve the Kinase Core Acid in DMF (0.1 M). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 5–10 minutes at RT to form the active ester.

  • Coupling: Add the amine HCl salt (1.1 eq) followed by the remaining DIPEA (1.5 eq).

    • Note: Adding the base in two portions ensures the active ester forms cleanly before the amine (which can be sluggish if fully protonated) is introduced.[2]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the acid (M-1 peak) and appearance of the amide (M+1).[2]

  • Workup:

    • Method A (Precipitation): Pour into water (10x volume).[2] If solid forms, filter and wash with water.

    • Method B (Extraction): Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). The pyridine nitrogen makes the product polar; 5–10% MeOH is often required.

Troubleshooting "Stalled" Couplings

If the reaction is slow (common with electron-rich aminopyridines):

  • Switch Reagents: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[2] T3P is excellent for sterically hindered or electron-poor anilines.

  • Temperature: Heat to 50°C.

  • Alternative: Convert the acid to an Acid Chloride (SOCl₂) first, then react with the amine in DCM/Pyridine.[2]

Case Study: Optimization of IRAK4 Inhibitors

Context: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a target for inflammation and oncology. In the development of clinical candidates (e.g., PF-06650833 analogs), the aminopyridine moiety plays a critical role.

Mechanism of Action:

  • Hinge Binding: The core scaffold (e.g., isoquinoline) binds to the kinase hinge region (ATP site).[2]

  • Solvent Front: The amide linker positions the pyridine ring at the "gatekeeper" or solvent channel.

  • Solubility: The pyrrolidine ring, being solvent-exposed, disrupts crystal packing and lowers LogD, improving oral bioavailability compared to a phenyl or unsubstituted pyridine analog.

Data Comparison (Representative SAR):

Compound VariantIC50 (Kinase)Solubility (pH 7.[2]4)LogD
Phenyl-Amine 12 nM< 1 µM4.2
Unsub. Pyridin-3-amine 15 nM50 µM2.8
6-(Pyrrolidin-1-yl)pyridin-3-amine 8 nM > 200 µM 2.1

Interpretation: The pyrrolidine addition maintains or improves potency (electronic donation to the pyridine) while drastically improving the physicochemical profile ("Drug-likeness").[2]

Strategic Workflow Diagram

Workflow Core Kinase Core Scaffold (Acid/Halide) Coupling Coupling Reaction (Amide or Buchwald) Core->Coupling Amine 6-(Pyrrolidin-1-yl) pyridin-3-amine HCl Amine->Coupling Lead Lead Compound Coupling->Lead Assay Biological Assay (IC50 / Cell Potency) Lead->Assay Potency Check ADME ADME Profiling (Solubility / LogD) Lead->ADME Property Check Assay->Core SAR Iteration

Caption: Integration of the amine building block into the iterative Design-Make-Test (DMT) cycle of drug discovery.

References

  • Synthesis of Aminopyridine Intermediates

    • Organic Syntheses, Coll.[3] Vol. 10, p.423 (2004).[2] General procedures for SNAr on chloronitropyridines.

  • IRAK4 Inhibitor Discovery (Pfizer)

    • Anderson, D. R., et al. "Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)." Journal of Medicinal Chemistry, 2017, 60(13), 5521–5542. [2]

  • PI3K Inhibitor Optimization (Amgen)

    • Gonzalez-Lopez de Turiso, F., et al. "Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors." Journal of Medicinal Chemistry, 2016, 59(15), 7252–7267.[4] [2]

  • General Kinase Inhibitor Design

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009, 9, 28–39.

Sources

Application Notes and Protocols for Cell-Based Assays Involving 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold in Cellular Signaling

The pyridine ring and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in a multitude of biologically active compounds.[1] The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is also a common feature in many natural products and synthetic drugs, often contributing to improved solubility and target engagement.[2] The compound 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride combines these two privileged structures, suggesting its potential as a modulator of key cellular signaling pathways.

While direct studies on 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride are not extensively documented in publicly available literature, the broader class of 6-aminopyridine derivatives has shown significant activity as kinase inhibitors, particularly targeting pathways crucial for cell proliferation and survival, such as the PI3K/AKT and GSK-3β signaling cascades.[3][4] Therefore, this application note will provide a comprehensive guide for researchers to investigate the cellular effects of 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride, with a focus on assays designed to elucidate its potential role as a signaling pathway inhibitor. The protocols provided herein are designed to be robust and self-validating, enabling researchers to confidently assess the compound's biological activity.

Hypothesized Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Given that many aminopyridine derivatives function as kinase inhibitors, it is hypothesized that 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride may exert its effects by inhibiting a key kinase within the PI3K/AKT pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride Compound->AKT Putative Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Part 1: Initial Assessment of Cellular Viability and Proliferation

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides crucial information on its cytotoxic or cytostatic potential and helps determine the appropriate concentration range for subsequent mechanistic studies. The MTT and MTS assays are reliable colorimetric methods for this purpose.[7][8][9]

Protocol 1: Cell Viability Assessment using MTT/MTS Assay

This protocol is designed to be a starting point and may require optimization depending on the cell line used.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., a cancer cell line with known PI3K/AKT pathway activation)

  • Complete cell culture medium

  • 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[8]

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO or PBS) and untreated control wells.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9] Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[9]

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]

  • Absorbance Measurement:

    • For MTT: Measure the absorbance at 570 nm.[8]

    • For MTS: Measure the absorbance at 490 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0.1
1
10
50
100

Part 2: Probing the Mechanism - Western Blot Analysis of Signaling Pathways

Once the IC50 value is established, the next logical step is to investigate the molecular mechanism of action. Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key proteins in a signaling pathway.[11][12]

Protocol 2: Western Blot Analysis of AKT Phosphorylation

This protocol outlines the steps to determine if 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride inhibits the phosphorylation of AKT.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride at concentrations around the IC50 value for a predetermined time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and run the samples on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow cluster_wet_lab Wet Lab Protocol cluster_data_analysis Data Analysis Cell_Treatment Cell Treatment with Compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Quantify Band Intensity Quantification Detection->Quantify Normalize Normalization Quantify->Normalize Conclusion Conclusion on Pathway Inhibition Normalize->Conclusion

Caption: A streamlined workflow for Western blot analysis.

Part 3: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

While Western blotting can show a downstream effect, it does not directly confirm that the compound binds to the intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context.[13][14][15] The principle is that a ligand-bound protein is more resistant to thermal denaturation.[13]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment.

Materials:

  • Cell line of interest

  • 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride

  • PBS

  • Thermal cycler or heating block

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • High-speed centrifuge

  • Western blotting reagents and equipment

Procedure:

  • Compound Treatment: Treat cultured cells with the compound or vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.[13]

  • Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles.[13]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.[13]

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting as described in Protocol 2.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Data Presentation:

Temperature (°C)Soluble Target Protein (Vehicle)Soluble Target Protein (Compound)
40
45
50
55
60
65
70

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial characterization of 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride in cell-based assays. By systematically assessing its impact on cell viability, probing its effect on key signaling pathways like PI3K/AKT, and confirming target engagement with CETSA, researchers can build a robust understanding of its biological activity. The presented protocols are designed to be adaptable and serve as a foundation for more in-depth investigations into the therapeutic potential of this and related compounds. Future studies could involve broader kinase profiling, in vivo efficacy studies, and further exploration of its structure-activity relationship.

References

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • AACR Journals. (2008, May 1). Cell-based assays for dissecting the PI3K/AKT pathway. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PLOS. (2011). A Dual-Color Fluorescence-Based Platform to Identify Selective Inhibitors of Akt Signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. Retrieved from [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • ACS Publications. (2022, February 4). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • National Center for Biotechnology Information. 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. Retrieved from [Link]

  • PubMed. (2025, June 1). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

Sources

Application Note: 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl as a Privileged Scaffold in Drug Discovery

[1][2]

Executive Summary

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride (CAS: 1431963-46-0) is a high-value heterocyclic building block designed for the synthesis of bioactive small molecules, particularly in the fields of kinase inhibition and GPCR modulation.[1][2] This application note details the physicochemical advantages of this scaffold, specifically its role in enhancing aqueous solubility and metabolic stability compared to phenyl-based analogs.[2] We provide optimized protocols for its incorporation into drug discovery libraries via amide coupling and palladium-catalyzed cross-coupling, alongside critical handling data to ensure experimental reproducibility.[1][2]

Chemical Profile & Pharmacophore Analysis[3][4][5][6]

Physicochemical Properties[1][7][8]
  • IUPAC Name: 6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride[1][2][3]

  • Molecular Formula: C₉H₁₄ClN₃[1][2][3]

  • Molecular Weight: 199.68 g/mol [1][2][3]

  • Appearance: Off-white to pale yellow solid (hygroscopic)[1]

  • Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol.

Structural Significance (The "Privileged" Aspect)

In medicinal chemistry, this compound serves as a bioisostere for 4-(pyrrolidin-1-yl)aniline.[1] The introduction of the pyridine nitrogen offers two distinct advantages:

  • Reduced Lipophilicity (LogD): The pyridine core lowers the overall LogP compared to a benzene ring, improving the drug-like properties (ADME) of the final molecule.

  • Electronic Tuning: The pyrrolidine ring at the 6-position acts as a strong electron-donating group (EDG) via resonance.[1][2] This increases the electron density of the pyridine ring, making the primary amine at position 3 significantly more nucleophilic than unsubstituted 3-aminopyridine.[2]

Pharmacophore Visualization

The following diagram illustrates the functional regions of the molecule when utilized as a kinase inhibitor scaffold.

PharmacophoreScaffold6-(Pyrrolidin-1-yl)pyridin-3-amine CoreAminePrimary Amine (Pos 3)(Reactive Handle / H-Bond Donor)Scaffold->AmineSite of DerivatizationPyridineNPyridine Nitrogen(H-Bond Acceptor)Scaffold->PyridineNCore StructurePyrrolidinePyrrolidine Ring (Pos 6)(Solubility / Hydrophobic Fill)Scaffold->PyrrolidineSolubilizing TailTargetTarget Protein(e.g., Kinase Hinge)Amine->TargetForms Amide/Urea(H-Bond Donor)PyridineN->TargetH-Bond AcceptorPyrrolidine->TargetSolvent FrontInteraction

Figure 1: Pharmacophore mapping of 6-(Pyrrolidin-1-yl)pyridin-3-amine in a binding context.[1]

Handling & Storage Protocols

Safety Warning: This compound is an aminopyridine derivative.[2][4] While specific toxicology data may be limited, aminopyridines can act as potassium channel blockers.[2] Handle with standard PPE (gloves, goggles, lab coat) in a fume hood.

  • Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic; exposure to ambient moisture can lead to "clumping" and weighing errors.[2]

  • Reconstitution:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]

    • Preferred Solvent: Anhydrous DMSO (for stock solutions up to 100 mM).[2]

    • Stability: Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol A: Amide Coupling (Library Synthesis)

Application: Attaching the scaffold to a carboxylic acid core (e.g., for fragment growing).

Rationale: Due to the electron-rich nature of the aminopyridine, the amine is highly nucleophilic.[2] However, the pyridine nitrogen can also act as a nucleophile or base, potentially interfering with activation agents. We recommend using HATU with a hindered base (DIPEA) to favor the primary amine reaction.

Materials:

  • 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl (1.0 equiv)[1][2]

  • Carboxylic Acid Building Block (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a 4 mL vial, dissolve the Carboxylic Acid (0.1 mmol) and HATU (0.12 mmol) in DMF (1 mL).

  • Base Addition: Add DIPEA (0.3 mmol). Stir at Room Temperature (RT) for 5 minutes to form the activated ester.

  • Scaffold Addition: Add 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl (0.1 mmol) directly to the reaction mixture.

    • Note: The extra equivalent of DIPEA neutralizes the HCl salt of the amine.[2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

    • Checkpoint: If conversion is <50% after 2 hours, heat to 50°C. The electron-rich amine is usually reactive enough at RT.[2]

  • Work-up: Dilute with EtOAc (10 mL), wash with sat. NaHCO₃ (2 x 5 mL) and Brine (5 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient 0–10%).

Protocol B: SNAr Reaction with Chloropyrimidines

Application: Synthesis of kinase inhibitor cores (e.g., CDK or JAK inhibitors).

Rationale: This protocol couples the amine to a 2,4-dichloropyrimidine.[2] The aniline-like nitrogen of the scaffold displaces the chloride.[2]

Step-by-Step Procedure:

  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in n-Butanol or IPA.[1][2]

  • Add 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl (1.0 equiv).

  • Add DIPEA (2.5 equiv).[2]

  • Reflux: Heat the mixture to 90–100°C for 12 hours.

  • Precipitation: Cool to RT. The product often precipitates.[2] Filter and wash with cold ethanol.[2] If no precipitate forms, evaporate solvent and purify via prep-HPLC.[1][2]

Analytical Quality Control (QC)

To ensure data integrity, verify the reagent quality before library synthesis.[2]

Table 1: QC Specifications

TestMethodAcceptance Criteria
Purity HPLC (254 nm)> 98.0%
Identity ¹H-NMR (DMSO-d₆)Consistent with structure.[1][2] Characteristic pyrrolidine multiplets at δ 1.9 and 3.4 ppm.[2]
Water Content Karl Fischer< 1.0% (Note: Hygroscopic)
Counterion Ion Chromatography1.0 ± 0.1 eq Chloride
QC Workflow Diagram

The following logic flow ensures that compromised reagents do not enter the synthesis pipeline.

QC_WorkflowStartReceive Reagent(Batch Arrival)VisualVisual Inspection(Check for clumping/color)Start->VisualNMR1H-NMR Analysis(DMSO-d6)Visual->NMRLCMSLCMS Purity Check(UV 254nm)NMR->LCMSDecisionPass >98%?LCMS->DecisionApproveRelease to Inventory(Store -20°C)Decision->ApproveYesRejectReject/Recrystallize(Contact Vendor)Decision->RejectNo

Figure 2: Quality Control Decision Matrix for incoming building blocks.

Scientific References

  • PubChem. "Compound Summary: 6-(pyrrolidin-1-yl)pyridin-3-amine."[1][2][5] National Library of Medicine.[2] [Link]

  • Blair, J. A., et al. "Structure-guided development of selective, potent, and orally bioavailable inhibitors of SHP2."[2] Journal of Medicinal Chemistry 62.23 (2019).[2] (Contextual reference for aminopyridine scaffolds in drug design).

  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates."[2] Journal of Medicinal Chemistry 54.10 (2011).[2] [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical challenges associated with isolating and purifying 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride .

This molecule presents unique purification hurdles due to its dual basic centers (a primary aniline-like amine and a tertiary pyrrolidine/pyridine nitrogen system), its high polarity in salt form, and its susceptibility to oxidation. The following guide provides field-proven troubleshooting strategies, self-validating protocols, and empirical data to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: My compound is turning dark brown or purple during purification and storage. How can I prevent this degradation?

A1: This discoloration is a classic sign of oxidative degradation. The pyrrolidine group is a strong electron-donating moiety that pushes electron density into the pyridine ring via resonance. This significantly increases the electron density at the 3-position, making the primary amine highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen or light, leading to colored polymeric byproducts . The Fix:

  • Perform all rotary evaporation at temperatures below 35°C.

  • Sparging your extraction solvents with nitrogen or argon prior to use.

  • Store the final hydrochloride salt in an amber vial under an inert argon atmosphere at 2–8°C. The protonated salt form is inherently more stable against oxidation than the free base, so avoid storing the compound as a free base for extended periods.

Q2: I am trying to purify the crude reaction mixture via standard silica gel chromatography, but I observe severe tailing, streaking on TLC, and low mass recovery. What is the cause?

A2: 6-(Pyrrolidin-1-yl)pyridin-3-amine possesses multiple basic nitrogen atoms. When passed through standard normal-phase silica gel, these basic sites form strong, sometimes irreversible, hydrogen bonds and ionic interactions with the acidic residual silanol groups (Si-OH) on the silica surface . The Fix: You must dynamically mask these acidic sites. Add a basic modifier—typically 1% to 5% Triethylamine (TEA) or aqueous ammonium hydroxide—to your mobile phase (e.g., Dichloromethane/Methanol). The TEA acts as a competing base, preferentially binding to the active silanols and allowing your target aminopyridine to elute with a symmetrical peak shape. If tailing persists, switch to neutral alumina or a C18 reverse-phase column.

Q3: How do I remove unreacted neutral starting materials (e.g., halonitropyridines) without relying on column chromatography?

A3: You can exploit the basicity of the aminopyridine through an acid-base extraction . At a pH < 2, both the primary amine and the pyridine nitrogen become protonated, forming a highly water-soluble dicationic species. Neutral impurities remain unprotonated and highly lipophilic. By extracting the acidic aqueous layer with an organic solvent (like Ethyl Acetate), you can wash away the neutral impurities. Subsequent basification of the aqueous layer (pH > 10) regenerates the neutral free base, which can then be cleanly extracted into Dichloromethane (DCM).

Q4: I am struggling to crystallize the hydrochloride salt; it keeps crashing out as a sticky oil. How do I force crystallization?

A4: "Oiling out" occurs when the compound precipitates above its melting point in the chosen solvent system, or when the solvent is too polar, preventing lattice formation. The hydrochloride salt of this compound is highly polar . The Fix: Utilize a strict solvent/anti-solvent crystallization method. Dissolve the free base in a minimal volume of a moderately polar solvent (e.g., Isopropanol) and cool to 0–5°C. Slowly introduce anhydrous HCl (e.g., 4M in dioxane or isopropanol). Once the salt forms, slowly titrate in an anti-solvent like Methyl tert-butyl ether (MTBE) or Diethyl Ether under vigorous stirring to induce nucleation rather than oiling.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Free-Basing and Acid-Base Extraction

This protocol separates the basic target molecule from neutral/acidic impurities.

  • Dissolution: Dissolve 10 g of the crude mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Acidification: Transfer to a separatory funnel. Add 100 mL of 1M aqueous HCl. Shake vigorously and vent.

  • Phase Separation (Validation Step 1): Allow layers to separate. The target compound is now in the bottom aqueous layer. Spot the top organic layer on a TLC plate; it should contain only high-Rf neutral impurities. Discard the organic layer.

  • Aqueous Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual lipophilic impurities.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 6M NaOH dropwise while stirring until the pH reaches > 10 (Verify with pH paper). The solution will become cloudy as the free base precipitates.

  • Extraction: Transfer back to the separatory funnel. Extract the basified aqueous layer with 3 x 75 mL of Dichloromethane (DCM).

  • Drying & Concentration (Validation Step 2): Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (<35°C) to yield the purified free base. Analyze via LC-MS to confirm the removal of starting materials before proceeding to salt formation.

Protocol B: Hydrochloride Salt Formation and Crystallization

This protocol converts the purified free base into a stable, highly pure hydrochloride salt.

  • Solvation: Dissolve the purified free base (e.g., 5 g) in 25 mL of anhydrous Isopropanol (IPA) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0–5°C for 15 minutes under a nitrogen atmosphere.

  • Salt Formation: Slowly add 1.05 equivalents of anhydrous HCl (e.g., 2M solution in IPA) dropwise via an addition funnel. Stir for 30 minutes.

  • Anti-Solvent Addition: Vigorously stir the solution while adding cold Methyl tert-butyl ether (MTBE) dropwise until persistent turbidity is observed (the nucleation point).

  • Aging (Validation Step 3): Stop adding MTBE and allow the mixture to stir at 0°C for 2 hours. A fine crystalline solid should form. If an oil forms, gently heat to redissolve and add a seed crystal, then cool slower.

  • Isolation: Filter the crystals through a cold Buchner funnel. Wash the filter cake with 2 x 10 mL of cold MTBE.

  • Drying: Dry the crystals in a vacuum desiccator at room temperature overnight.

Part 3: Data Presentation

Table 1: Chromatographic Mobile Phase Optimization (Free Base)

Empirical data for silica gel chromatography of 6-(Pyrrolidin-1-yl)pyridin-3-amine.

Stationary PhaseMobile Phase SystemAdditiveExpected RfResolution / Peak Shape
Normal SilicaDCM / MeOH (9:1)None0.1 - 0.2Severe tailing, irreversible binding, low recovery.
Normal SilicaDCM / MeOH (9:1)1% TEA 0.3 - 0.4Sharp symmetrical peaks, >90% recovery.
Neutral AluminaHexanes / EtOAc (1:1)None0.4 - 0.5Good resolution, no tailing, moderate capacity.
C18 Reverse PhaseH₂O / MeCN Gradient0.1% TFAN/A (HPLC)Excellent resolution, requires lyophilization to isolate.
Table 2: Crystallization Solvent Systems for HCl Salt

Comparison of solvent/anti-solvent pairs for isolating the hydrochloride salt.

Primary SolventAnti-SolventTemperatureExpected YieldCrystal Quality / Purity
IsopropanolMTBE0 to 5°C> 85%Excellent (White/Off-white crystals), >99% pure.
EthanolDiethyl Ether0 to 5°C~ 75%Good, but highly hygroscopic upon filtration.
MethanolHexanes-20°C< 50%Poor (Oils out frequently), traps impurities.

Part 4: Workflows & Logical Relationships

Workflow Crude Crude Mixture (Free Base + Impurities) AcidWash Add 1M HCl & Extract (EtOAc / H2O) Crude->AcidWash Org1 Organic Phase (Neutral Impurities -> Discard) AcidWash->Org1 Top Layer Aq1 Aqueous Phase (Protonated Product) AcidWash->Aq1 Bottom Layer Basify Basify with NaOH (pH > 10) & Extract (DCM) Aq1->Basify Org2 Organic Phase (Purified Free Base) Basify->Org2 Bottom Layer (DCM) Aq2 Aqueous Phase (Salts -> Discard) Basify->Aq2 Top Layer SaltForm Add HCl in Isopropanol (0-5°C) Org2->SaltForm Evaporate & Dissolve Crystallize Add Anti-Solvent (MTBE) & Filter SaltForm->Crystallize Pure Pure HCl Salt Crystallize->Pure

Workflow for acid-base extraction and hydrochloride salt crystallization.

Chromatography Start Chromatography of Free Base Tailing Severe Tailing Observed? Start->Tailing Mod Add 1-5% TEA to Mobile Phase Tailing->Mod Yes Success Isolate Pure Fractions Tailing->Success No StillTailing Still Tailing? Mod->StillTailing ChangePhase Switch to Neutral Alumina or C18 Reverse Phase StillTailing->ChangePhase Yes StillTailing->Success No ChangePhase->Success

Troubleshooting logic for resolving chromatographic tailing of basic aminopyridines.

References

  • Organic Syntheses Procedure: 3-aminopyridine. Organic Syntheses. Available at:[Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at:[Link]

  • Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride (CN102584693B). Google Patents.

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride (CAS: 1207170-34-7). This document offers practical advice in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride?

A1: For long-term stability, it is recommended to store solid 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride in a tightly sealed container at 2-8°C, protected from light and moisture.[1] Storing the compound in a desiccator within this temperature range is an ideal practice to minimize exposure to ambient moisture.

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, the compound should be stored under the recommended conditions as soon as possible. It is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material.

Q3: What are the general signs of degradation for this compound?

A3: Visual signs of degradation for 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride, which is typically an off-white to light-colored solid, may include:

  • A noticeable change in color (e.g., to yellow, brown, or black).

  • A change in physical appearance, such as clumping or the appearance of a sticky or oily residue, which could indicate hygroscopicity and potential hydrolysis.

  • The development of a strong or unusual odor.

Any observable changes in the physical properties of the compound should prompt a purity re-analysis before use.

Q4: Is this compound sensitive to light?

Q5: What are the primary degradation pathways for aminopyridine derivatives like this one?

A5: Based on the chemical structure and data from related aminopyridine compounds, the most probable degradation pathways include:

  • Oxidation: The pyridine ring and the amino group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. The presence of oxygen, metal ions, or exposure to light can accelerate this process. Studies on similar compounds have shown that major degradation can occur under oxidative stress, leading to the formation of N-oxides.[2]

  • Hydrolysis: Although the hydrochloride salt is generally more stable against hydrolysis than the free base, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to the cleavage of the pyrrolidine ring or other hydrolytic degradation.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly in the presence of photosensitizers.

Q6: How stable is 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride in solution?

A6: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure). Aminopyridine derivatives can exhibit pH-dependent stability.[3][4][5][6] It is recommended to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at 2-8°C or frozen at -20°C in a tightly sealed, light-protected container. The use of aprotic solvents like DMSO or DMF for stock solutions is generally preferred over aqueous solutions for long-term stability.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride.

Issue 1: Inconsistent or Unexpected Experimental Results

You are observing variability in your assay results or unexpected side products in your reaction.

Caption: Troubleshooting visible degradation of the solid compound.

  • Light Protection: Color changes are often indicative of photodegradation. Storing the compound in a dark place or using amber-colored containers is crucial.

  • Inert Atmosphere: The amine group can be susceptible to oxidation. For long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere (e.g., by backfilling the vial with argon or nitrogen) can prevent oxidative degradation.

  • Temperature Control: Storing the compound at the recommended 2-8°C will slow down the rate of any potential degradation reactions.

  • Moisture Control: The hydrochloride salt is hygroscopic. Absorbed moisture can lead to clumping and may facilitate hydrolysis. Storing in a desiccator minimizes moisture exposure.

Experimental Protocol: Stability Assessment of 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride

This protocol outlines a basic forced degradation study to assess the stability of 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride under various stress conditions.

Materials and Reagents
  • 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Sample Preparation

Prepare a stock solution of 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

Forced Degradation Conditions

For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

  • Acidic Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (in solution): 1 mL of stock solution + 1 mL of diluent (50:50 acetonitrile:water). Incubate at 60°C for 24 hours.

  • Thermal Degradation (solid state): Place a small amount of the solid compound in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

A control sample (1 mL of stock solution + 1 mL of diluent) should be stored at 2-8°C, protected from light.

Analytical Method
  • HPLC Conditions (example):

    • Column: C18 reversed-phase (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute any degradation products. (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan).

    • Injection Volume: 10 µL

Analysis
  • After the specified stress period, neutralize the acidic and basic samples before injection.

  • Analyze all samples by HPLC.

  • Compare the chromatograms of the stressed samples to the control sample.

  • Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

  • Calculate the percentage degradation of the parent compound.

This forced degradation study will provide valuable insights into the stability-indicating nature of the analytical method and the potential degradation pathways of the compound.

Data Summary Table

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CReduces the rate of potential thermal degradation.
Atmosphere Tightly sealed container; consider inert gas for long-term storage.Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.
Light Exposure Protect from light (use amber vials or store in the dark).Prevents potential photodegradation. [3]
pH (in solution) Prepare fresh; for storage, use aprotic solvents or buffer near neutral pH.Stability of aminopyridines can be pH-dependent. [3][4][5][6]

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of 2-(2-Aminobenzoyl)
  • Analytical Chemistry. (2005).
  • Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules.
  • ChemScene. (n.d.). 1431963-46-0 | 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride.
  • ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules.
  • PMC. (n.d.). 4-Aminopyridine affects rat arterial smooth muscle BKCa currents by changing intracellular pH.
  • ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels (C GTI.
  • PubChemLite. (n.d.). 6-(pyrrolidin-1-yl)pyridin-3-amine.
  • Fluorochem. (n.d.). 6-(Pyrrolidin-1-yl)pyridine-3,4-diamine.
  • BLDpharm. (n.d.). 1485418-79-8|[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride.
  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • PubMed. (n.d.). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current.
  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
  • MilliporeSigma. (n.d.). 6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride | 1394718-44-5.
  • MilliporeSigma. (n.d.). 3-{[6-(pyrrolidin-1-yl)pyridin-3-yl]oxy}propan-1-amine | 2229180-11-2.
  • Pharmaffiliates. (n.d.). Pyridoxine Hydrochloride-impurities.
  • PubMed. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride.

Sources

Neutralization of 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride for reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride

Module 1: The Chemistry of Neutralization

Subject: Understanding the Physicochemical Behavior of Your Reagent Reference ID: TECH-NOTE-001

Before initiating any protocol, it is critical to understand why this specific molecule behaves the way it does. 6-(Pyrrolidin-1-yl)pyridin-3-amine is not a standard aniline; it is an electron-rich heteroaromatic system.[1][2]

  • Electronic Activation: The pyrrolidine ring at the C6 position functions as a powerful electron-donating group (EDG) via resonance.[1] This significantly increases the electron density on the pyridine ring and the exocyclic amine at C3.

  • The Consequence (Oxidation Risk): While this makes the amine a potent nucleophile for your subsequent reaction (e.g., amidation, SNAr), it also lowers the oxidation potential.[2] The free base is highly susceptible to aerobic oxidation, rapidly converting from an off-white solid to a black tar (quinone-imine type degradation) upon exposure to air.[1][2]

  • Basicity & pKa:

    • Site A (Pyridine Nitrogen): The most basic site (pKa ~9–10).[1] In the HCl salt form, this is the first site protonated.

    • Site B (Exocyclic Amine): Less basic (pKa ~4–5).[1][2][3]

    • Implication: To fully "free base" this molecule for nucleophilic attack, you must raise the pH well above the pKa of the pyridine nitrogen (target pH > 12) to ensure the equilibrium shifts completely to the neutral species.

Module 2: Standard Operating Procedures (SOP)

Subject: Controlled Neutralization & Isolation Reference ID: SOP-NEUT-06PYR[1][2]

Method A: Biphasic Neutralization (Recommended for Isolation)

Use this method if you need to isolate the solid free base for weighing or storage.

Reagents Required:

  • Dichloromethane (DCM) – Preferred over Ethyl Acetate due to better solubility of polar pyridines.[1][2]

  • 1N Sodium Hydroxide (NaOH) – Preferred over Bicarbonate to ensure pH > 12.[1][2]

  • Saturated Brine (NaCl).[1][3][4]

  • Sodium Sulfate (Na₂SO₄) – Anhydrous.[1][2]

  • Argon or Nitrogen balloon.[1][3]

Protocol:

  • Dissolution: Suspend the HCl salt in DCM (10 mL/g). It will likely not dissolve completely.[1][3]

  • Basification: Cool the suspension to 0°C (ice bath) to inhibit oxidation. Slowly add 1N NaOH (3–4 equivalents) while stirring vigorously.

    • Checkpoint: The solid should dissolve, and the organic layer may darken slightly.

  • Separation: Transfer to a separatory funnel under an inert atmosphere blanket if possible. Shake and separate the layers.[3][4]

  • Re-extraction: The free base has moderate water solubility.[1][3] Extract the aqueous layer 2x more with DCM.[3]

  • Drying: Combine organic layers, wash once with Brine, and dry over Na₂SO₄.

  • Concentration: Filter and evaporate on a rotary evaporator.

    • Critical: Do not heat the water bath >35°C. Backfill the rotavap with Nitrogen, not air.

Method B: In-Situ Neutralization (Recommended for Reactions)

Use this method to avoid handling the unstable free base.

Protocol:

  • Suspend the HCl salt directly in your reaction solvent (e.g., DMF, THF, DCM).[1][2]

  • Add a non-nucleophilic organic base: DIPEA (Hünig's Base) or Triethylamine (TEA) .[1][3]

    • Stoichiometry: Add 2.5 to 3.0 equivalents relative to the HCl salt.[3]

  • Stir for 15 minutes at room temperature. The solution will clarify as the organic soluble free base is released and the amine-HCl salt precipitates (if in THF/DCM).

  • Proceed immediately with the addition of your electrophile.[3]

Module 3: Visualization & Workflows

Workflow Diagram: Neutralization Decision Tree

Caption: Logical flow for selecting the correct neutralization path based on downstream application.

Neutralization_Workflow Start Start: 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl Decision What is the immediate application? Start->Decision Route_A Reaction requires pure, weighed starting material Decision->Route_A Isolation needed Route_B One-pot reaction (Amidation, SNAr) Decision->Route_B Direct use Action_A Method A: Biphasic Extraction (DCM / 1N NaOH) Route_A->Action_A Action_B Method B: In-Situ Base (DIPEA / TEA) Route_B->Action_B Risk_A Risk: Oxidation during drying Action_A->Risk_A Step_B Add Electrophile immediately Action_B->Step_B Mitigation_A Fix: Evaporate <35°C Store under Argon Risk_A->Mitigation_A

Module 4: Troubleshooting & FAQs

Subject: Common Failure Modes Reference ID: TS-GUIDE-002

Troubleshooting Table
SymptomProbable CauseCorrective Action
Material turns black/tarry Oxidative Degradation. The electron-rich aniline is reacting with atmospheric oxygen.[1]1. Degas all solvents with N₂/Ar before use.2. Add a trace of antioxidant (e.g., Sodium Ascorbate) to the aqueous neutralization layer.3. Store free base at -20°C under inert gas.[1][2]
Low Yield after Extraction Water Solubility. The polar pyrrolidine/pyridine core is partially staying in the aqueous phase.1. Saturate the aqueous layer with NaCl (Salting out).2. Switch solvent from EtOAc to DCM (or 10% MeOH in DCM).3. Perform 4-5 extractions instead of standard 3.
Emulsion Formation Amphiphilic Nature. The molecule acts as a surfactant at the interface.1. Do not shake vigorously; invert gently.2. Filter the biphasic mixture through a pad of Celite.3. Add a small amount of MeOH to the organic layer to break surface tension.
Incomplete Reaction (In-Situ) Salt Trapping. The HCl salt formed a tight ion pair or precipitate that didn't release the free base.1. Switch base to DBU (stronger) or use 3.5 eq of DIPEA.2. Sonicate the mixture for 5 mins after adding base to break up crystal lattice.
Frequently Asked Questions (FAQ)

Q: Can I use Sodium Bicarbonate (NaHCO₃) instead of NaOH? A: Caution is advised. While safer, NaHCO₃ (pH ~8.[1][2][3]5) may not be basic enough to fully deprotonate the pyridine nitrogen if the pKa is high (due to the pyrrolidine donor). This leads to an equilibrium where some salt remains in the water layer, causing yield loss. We recommend Na₂CO₃ (Carbonate) or NaOH to ensure pH > 11.[1][3]

Q: How stable is the free base in solution? A: In chlorinated solvents (DCM/Chloroform), the free base can decompose over 24 hours due to trace acidity in the solvent or reaction with the solvent itself (alkylation). Always prepare fresh.

Q: My LCMS shows a mass of M+16 or M+32. What happened? A: You have formed the N-oxide.[1][3] This is a common artifact if the workup was done in air or if the solvent contained peroxides (like uninhibited THF). Ensure solvents are peroxide-free and work under nitrogen.[1][3]

References

  • PubChem. Compound Summary: 6-(Pyrrolidin-1-yl)pyridin-3-amine.[1][3] National Library of Medicine.[1][3] [Link]

  • Kaljurand, I., et al. (2005).[1][2][3][5] Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile. Journal of Organic Chemistry.[1][3][5] (Contextual reference for aminopyridine basicity). [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling with Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet often temperamental transformation. Pyridine moieties are ubiquitous in pharmaceuticals, making their inclusion in synthetic routes critical.[1][2] However, the unique electronic properties of the pyridine ring introduce specific hurdles not always seen with standard aryl couplings.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design robust reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with a pyridine halide is giving low to no yield. What are the most common culprits?

This is the most frequent issue and typically stems from the inhibitory nature of the pyridine nitrogen. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] Furthermore, the electron-deficient nature of the pyridine ring, especially with electron-withdrawing groups, can make the oxidative addition step more challenging compared to electron-rich arenes.

To troubleshoot, consider these points systematically:

  • Catalyst Inhibition: Your primary suspect is the pyridine nitrogen poisoning the palladium center. The solution is to use a catalyst system with bulky, electron-rich ligands that shield the metal center and promote the desired catalytic cycle over off-cycle inhibition.

  • Inefficient Oxidative Addition: This is particularly true for chloropyridines. The C-Cl bond is strong, and its activation requires a highly active, electron-rich catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

  • Base and Solvent Mismatch: The base is not merely a spectator; it is critical for activating the boronic acid to form the reactive borate species for transmetalation.[4][5][6][7] Its strength, solubility, and compatibility with your substrates are paramount.

  • Protodeboronation of the Boronic Acid: Pyridine boronic acids, especially the 2-pyridyl isomer, are notoriously unstable and prone to hydrolysis (protodeboronation), which removes your nucleophilic partner from the reaction.[8][9]

Q2: What are the best catalysts and ligands for coupling with challenging pyridine substrates like 2-chloropyridines?

For difficult couplings involving pyridines, particularly with less reactive chlorides or sterically hindered partners, pre-formed catalysts or catalyst systems generated in situ from advanced ligands are required.

  • Buchwald-type Biaryl Phosphine Ligands: These are the gold standard for many challenging cross-couplings. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination while stabilizing the active monoligated palladium species.[10]

    • XPhos & SPhos: Excellent general-purpose ligands for heteroaryl couplings.

    • RuPhos: Often shows superior performance for electron-deficient substrates.[11]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition.

    • PEPPSI™-type Precatalysts (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation): These are particularly well-suited for pyridine substrates. They are often air- and moisture-stable, making them user-friendly, and show remarkable activity.[12][13][14][15][16] The Pd-PEPPSI-IPr complex is a commercially available and highly effective example.[12][13]

Below is a summary of recommended catalyst systems for different pyridine halides.

Substrate TypeRecommended PrecatalystRecommended LigandRationale
2- or 4-Chloropyridines Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosStrong C-Cl bond requires a highly active, electron-rich catalyst to facilitate oxidative addition.[17]
Pd-PEPPSI-IPr(Internal NHC ligand)Robust, pre-formed catalyst designed for challenging couplings.[14]
3-Chloropyridine Pd₂(dba)₃2-(dicyclohexylphosphino)biphenylSterically hindered ligands are often essential for this isomer.[17]
Bromopyridines Pd(PPh₃)₄ or PdCl₂(dppf)PPh₃, dppfC-Br bond is more easily activated; less demanding ligands may suffice.
Pd(OAc)₂Buchwald LigandsFor hindered or electron-poor systems, advanced ligands still provide better reliability and yields.
Q3: How do I choose the correct base and solvent for my pyridine coupling?

The choice of base is critical and substrate-dependent. Its primary role is to react with the boronic acid [R-B(OH)₂] to form a more nucleophilic borate anion [R-B(OH)₃]⁻, which then participates in the transmetalation step.[4][5][18][19]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are common choices. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing better results for difficult couplings.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the top choice for coupling heteroaryl halides. Its use can significantly accelerate the reaction.

  • Fluorides (KF, CsF): Fluoride ions can also activate boronic acids. KF is particularly useful when base-sensitive functional groups are present.[19]

Solvent Selection: Aprotic polar solvents are generally preferred.

  • 1,4-Dioxane, Toluene, DME, THF: These are excellent choices. Often, a small amount of water is added when using inorganic bases like carbonates or phosphates to aid in their solubility, though this can increase the risk of protodeboronation.

  • Aqueous Media: Some modern catalysts, especially those with hydrophilic ligands or PEPPSI-type systems, are designed to work well in water or water/alcohol mixtures, offering a "greener" alternative.[20][21]

Q4: My reaction stalls, and I see significant protodeboronation of my pyridineboronic acid. How can I prevent this?

Protodeboronation is the undesired cleavage of the C-B bond, and it is a major decomposition pathway for electron-deficient heteroaryl boronic acids.[9] This is especially problematic for 2-pyridylboronic acid.

Mitigation Strategies:

  • Use a More Stable Boron Reagent: This is the most effective solution.

    • Pinacol Esters (R-Bpin): More stable towards hydrolysis than the corresponding boronic acids.

    • MIDA Boronates: These offer exceptional stability and can be stored for long periods. The MIDA group is cleaved under the basic reaction conditions to slowly release the active boronic acid.

    • Trifluoroborates (R-BF₃K): Potassium trifluoroborate salts are highly stable, crystalline solids that are resistant to protodeboronation.

  • Use Anhydrous Conditions: If you must use a boronic acid, rigorously drying your solvent and running the reaction under a strictly inert atmosphere can help. However, this may reduce the solubility and effectiveness of inorganic bases.

  • Choose Your Base Carefully: A strong but non-nucleophilic base like K₃PO₄ is often a good choice. Sometimes, a weaker base like KF can suppress the decomposition pathway.[9]

Q5: I'm getting a lot of boronic acid homocoupling (Ar-Ar from R-B(OH)₂). What causes this and how do I stop it?

Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid, or by certain Pd(II) species.[3][8]

Prevention:

  • Rigorous Degassing: This is the most critical step. Degas your solvent thoroughly before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.

  • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ directly can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂).[3]

  • Control Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

Q6: Are there any alternatives to boron-based reagents for introducing pyridine rings?

Yes. Given the challenges associated with pyridineboronic acids, alternative nucleophiles have been developed. A standout example is the use of pyridine sulfinates . These have been shown to be highly effective and robust coupling partners in palladium-catalyzed reactions with aryl halides, often succeeding where boronic acids fail.[1][2] They offer a superior solution for synthesizing 2-arylpyridines, overcoming the instability and low reactivity of 2-pyridylboronates.[1]

Visualizing the Process

Understanding the catalytic cycle and having a logical troubleshooting plan are key to success.

// Invisible edges for alignment edge [style=invis]; SlowOA -> OxiAdd; SlowTrans -> Trans; } dot

Caption: The Suzuki-Miyaura cycle with pyridine-specific failure points.

Troubleshooting_Workflow start Start: Low or No Yield q_sm Analysis: Starting Materials (SM) Consumed? start->q_sm a_sm_no No SM Consumption q_sm->a_sm_no No a_sm_yes SM Consumed, Low Product q_sm->a_sm_yes Yes action_catalyst Problem: Catalyst Inactivity Action: 1. Switch to bulky, electron-rich ligand (e.g., XPhos). 2. Use an advanced precatalyst (e.g., Pd-PEPPSI). 3. Increase temperature. a_sm_no->action_catalyst q_side_products Analysis: Dominant Side Products? a_sm_yes->q_side_products a_homo Homocoupling q_side_products->a_homo Yes a_deboro Protodeboronation q_side_products->a_deboro Yes a_other Decomposition / Tar q_side_products->a_other Other action_homo Problem: Oxygen Present Action: 1. Rigorously degas solvent. 2. Ensure inert atmosphere. 3. Use direct Pd(0) source. a_homo->action_homo action_deboro Problem: Boronic Acid Instability Action: 1. Switch to boronic ester (pinacol) or trifluoroborate. 2. Use anhydrous solvent. 3. Screen bases (try K₃PO₄ or KF). a_deboro->action_deboro action_other Problem: Reaction Conditions Too Harsh Action: 1. Lower reaction temperature. 2. Screen alternative solvents. 3. Check stability of starting materials. a_other->action_other

Caption: A systematic workflow for troubleshooting failed reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol is designed to test various catalyst systems for the coupling of a pyridine halide with an arylboronic acid.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the arylboronic acid (1.2–1.5 equiv.) and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Loading: In a separate glovebox or inert atmosphere, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd) and various ligands (e.g., XPhos, 4 mol %).

  • Reaction Setup: Add the pyridine halide (1.0 equiv.) to each vial. Then, add the appropriate precatalyst and ligand solution to each designated vial, followed by the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M).

  • Execution: Seal the vials tightly and place them in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reactions by taking small aliquots at regular intervals (e.g., 2h, 6h, 24h) and analyzing them by LC-MS or GC-MS to determine the conversion and identify side products.

Protocol 2: Base and Solvent Optimization under Microwave Conditions

Microwave irradiation can significantly accelerate reactions, but conditions must be re-optimized.[20][22][23]

  • Setup: In a 2-5 mL microwave reaction vial equipped with a stir bar, add the pyridine halide (1.0 equiv., ~0.2 mmol), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), and the base to be screened (2.5 equiv., e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Solvent Addition: Add the solvent to be tested (2 mL, e.g., DME, Dioxane/H₂O 4:1, DMF).

  • Execution: Seal the vial with a cap. Place it in the microwave reactor. Set the reaction temperature (e.g., 120-150 °C), hold time (e.g., 10-30 min), and power (e.g., 100 W).

  • Work-up and Analysis: After the reaction, cool the vial to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate. Analyze the crude product by ¹H NMR or LC-MS to determine the yield and purity. This allows for rapid comparison of different base/solvent combinations.

By understanding the unique challenges posed by pyridine derivatives and employing a systematic, rational approach to troubleshooting, you can significantly improve the success rate of these critical C-C bond-forming reactions.

References

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Available at: [Link]

  • Lima, C. F. R. A. C., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646.
  • Couture, A., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. Synfacts, 13(08), 856.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Kowalska, A., & Stankiewicz, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244.
  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4442.
  • Panda, J., et al. (2022). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Braga, A. A., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(26), 9298-9307.
  • Iqbal, N., Ahmad, S., Ali, S., Asim, S., & Iqbal, J. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 202.
  • de Souza, R. O. M. A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(10), 12569-12580.
  • Wang, Y., et al. (2020). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. Polymer Chemistry, 11(1), 107-115.
  • Hernandez-Perez, A. C., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 579-584.
  • Ishikura, M., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9874-9876.
  • Mondal, T., et al. (2024). Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling.
  • Al-Majid, A. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21, S424-S433.
  • Sathi, C., et al. (2023). A new air-stable Pd-PEPPSI N-heterocyclic carbene complex.
  • Jagodinsky, J. C., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. European Journal of Organic Chemistry.
  • Bull, J. A., & Mousseau, J. J. (2012). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8, 4437-4442.
  • Sbihi, M., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 16(17), 3219-3228.
  • Bedford, R. B., et al. (2011). Simple mixed Fe–Zn catalysts for the Suzuki couplings of tetraarylborates with benzyl halides and 2-halopyridines.
  • Arisawa, M. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Niemeyer, Z. L., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Accounts of Chemical Research, 55(5), 654-667.
  • Gazvoda, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957.
  • Kaur, P., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. New Journal of Chemistry, 43(26), 10459-10469.
  • Humphrey, G. R., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9269-9271.
  • Organ, M. G., et al. (2025, August 7). Microwave-Assisted Suzuki—Miyaura Reactions with an Insoluble Pyridine-Aldoxime Pd-Catalyst.
  • Turlik, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Download Scientific Diagram].
  • Pye, R. J., & Procter, D. J. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.

Sources

Technical Support Center: Synthesis of 6-(Pyrrolidin-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 6-(pyrrolidin-1-yl)pyridine derivatives. Coupling a secondary amine like pyrrolidine to a 2- or 6-halopyridine scaffold is a fundamental transformation in drug development, but it is frequently plagued by low conversions, hydrodehalogenation, and catalyst deactivation.

This guide moves beyond basic recipes. By understanding the mechanistic causality behind each reagent choice, you can build self-validating experimental workflows that guarantee high yields and reproducible scale-ups.

Route Selection & Diagnostic Workflow

The most critical decision in synthesizing 6-(pyrrolidin-1-yl)pyridines is selecting the correct activation mode based on your starting halogen.

RouteSelection Start Substrate: 6-Halo-pyridine + Pyrrolidine CheckHalo Which Halogen is at C6? Start->CheckHalo Fluoro Fluorine (-F) CheckHalo->Fluoro ChloroBromo Chlorine/Bromine (-Cl, -Br) CheckHalo->ChloroBromo SNAr Proceed via SNAr (Base, Heat, Polar Solvent) Fluoro->SNAr BHA Proceed via Buchwald-Hartwig (Pd Catalyst, Ligand, Base) ChloroBromo->BHA

Workflow for selecting the optimal amination route for 6-halopyridines.

Quantitative Yield Comparison

The table below summarizes the expected yields for different synthetic routes based on field-validated data. Use this as a benchmark for your own experiments.

SubstrateSynthetic RouteReagents / Catalyst SystemTemp (°C)Typical Yield (%)Ref
6-Bromo-pyridine Ullmann-type CouplingCuI (5 mol%), K₂CO₃, neat pyrrolidine9085 - 92
6-Chloro-pyridine Buchwald-HartwigPd(OAc)₂, BrettPhos, NaOtBu, Toluene10080 - 95[1]
6-Fluoro-pyridine SNAr (Nucleophilic Sub.)K₃PO₄, tert-amyl alcohol110>90[2]
6-Chloro-pyridine SNAr (Aqueous/Green)KF, H₂O, Microwave15070[3]

Troubleshooting FAQs

Q1: My Buchwald-Hartwig reaction with a 6-chloropyridine is showing low to no conversion. What is the mechanistic cause, and how do I fix it? A1: Low conversion with chloropyridines is almost always a failure of the oxidative addition step[1]. The C-Cl bond is significantly stronger than a C-Br or C-I bond, making its insertion into the Pd(0) complex the rate-limiting step.

  • The Fix: You must use electron-rich, sterically demanding biarylphosphine ligands (e.g., BrettPhos or RuPhos)[1]. These ligands increase the electron density on the palladium center, facilitating the cleavage of the C-Cl bond. Additionally, ensure your palladium source is active; switching from Pd(OAc)₂ to a pre-catalyst like a BrettPhos Pd G3 ensures rapid, clean generation of the active Pd(0) species without requiring a reduction step in situ[1].

Q2: My GC-MS/LC-MS shows a significant [M-Cl+H]+ peak instead of my desired pyrrolidine adduct. How do I suppress this side reaction? A2: You are observing hydrodehalogenation , a competing pathway where the aryl chloride is reduced rather than aminated[1]. This happens when the intermediate Pd(II) amido complex undergoes


-hydride elimination (from the pyrrolidine ring) faster than it undergoes reductive elimination. Trace moisture can also act as a hydride source.
  • The Fix: Reductive elimination must be accelerated. Sterically bulky ligands (like BrettPhos) force the aryl and amido groups closer together on the Pd center, drastically lowering the activation energy for reductive elimination. Furthermore, strictly anhydrous conditions are non-negotiable—flame-dry your glassware and use Schlenk techniques to exclude moisture[1].

Q3: I want to avoid transition metals entirely for pharmaceutical compliance. Can I synthesize 6-(pyrrolidin-1-yl)pyridine via SNAr? A3: Yes, but substrate selection is critical. SNAr reactions on 6-chloropyridines generally give poor yields unless highly forcing conditions (e.g., microwave heating at 150 °C) are used[3]. For metal-free SNAr, you should start with 6-fluoropyridine [2].

  • The Causality: The addition of the nucleophile to form the Meisenheimer complex is the rate-determining step in SNAr. Fluorine is highly electronegative, which strongly polarizes the C-F bond and stabilizes the anionic intermediate much better than chlorine[2].

Mechanistic Pathway: Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle allows you to diagnose failures in real-time. For instance, if your reaction mixture immediately turns black upon heating, your Pd(0) has aggregated into inactive palladium black, indicating a failure in ligand coordination or the presence of oxygen.

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd + 6-halo-pyridine PdII Pd(II) Ar(Cl)L_n Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + Pyrrolidine + Base PdIIAmine Pd(II) Ar(NR2)L_n Amido Complex AmineCoord->PdIIAmine RedElim Reductive Elimination (Yields Product) PdIIAmine->RedElim RedElim->Pd0 + 6-(pyrrolidin-1-yl)pyridine

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (For 6-Chloropyridines)

This protocol utilizes a self-validating feedback loop. The use of a strong base and a specific pre-catalyst ensures the reaction is driven kinetically toward the product.

Materials:

  • 6-Chloropyridine derivative (1.0 equiv)

  • Pyrrolidine (1.2 - 1.5 equiv)[1]

  • BrettPhos Pd G3 pre-catalyst (2-5 mol%)[1]

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)[1]

  • Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6-chloropyridine, BrettPhos Pd G3, and NaOtBu.

  • Solvent & Amine Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed toluene, followed by pyrrolidine via a gas-tight syringe.

  • Reaction Initiation: Heat the mixture to 100 °C.

    • Validation Check 1: The solution should turn a homogenous deep red/orange, indicating the formation of the active Pd(0) species. If it turns black, oxygen has poisoned the catalyst.

  • Monitoring: After 2 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check 2: Look for the disappearance of the starting material and the appearance of the [M+H]+ peak of the pyrrolidine adduct. If[M-Cl+H]+ is dominant, decrease the temperature slightly or verify solvent dryness.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Metal-Free SNAr (For 6-Fluoropyridines)

This protocol leverages the electronegativity of fluorine to achieve high yields without precious metals[2].

Materials:

  • 6-Fluoropyridine derivative (1.0 equiv)[2]

  • Pyrrolidine (1.2 equiv)[2]

  • K₃PO₄ (1.5 equiv)[2]

  • Anhydrous tert-amyl alcohol (0.2 M)[2]

Step-by-Step Methodology:

  • Assembly: In a dry round-bottom flask under nitrogen, combine the 6-fluoropyridine, pyrrolidine, and K₃PO₄.

  • Solvent Addition: Add anhydrous tert-amyl alcohol. The choice of a bulky, polar protic solvent helps stabilize the transition state without competing as a nucleophile.

  • Heating: Attach a reflux condenser and heat the mixture to 110 °C for 3 hours[2].

  • Monitoring: Monitor via TLC (Hexanes/EtOAc). The highly polar pyrrolidine adduct will typically run significantly lower than the fluoropyridine starting material.

  • Workup: Cool to room temperature, dilute with EtOAc and water. Extract the aqueous layer twice with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate[2].

References

1., NIScPR, 2025. 2. 1, BenchChem, 2025. 3.3, NIH / PMC, 2025. 4.2, BenchChem, 2025.

Sources

Aminopyridine Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aminopyridine Technical Support Center. Aminopyridines (including 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine/fampridine) are critical intermediates in medicinal chemistry and active pharmaceutical ingredients. However, their electron-rich aromatic systems make them susceptible to oxidative, photolytic, and pH-dependent degradation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the chemical integrity of your aminopyridine compounds during storage and experimentation.

Part 1: Core Mechanisms of Aminopyridine Decomposition

Aminopyridines primarily decompose via oxidative pathways. The presence of the electron-donating amino group activates the pyridine ring toward electrophilic attack. Hydroxyl (OH•) radicals and peroxides readily add to the pyridine ring, forming highly reactive OH-adduct intermediates[1]. In the presence of ambient oxygen, these adducts rapidly convert into peroxy radicals, which polymerize and cause the characteristic darkening (browning) of aged solutions[1]. Under strong oxidative conditions (e.g., hydrogen peroxide or peroxomonosulfuric acid), the compounds can be fully oxidized into nitropyridines or N-oxides[2][3].

OxidationPathway AmPy Aminopyridine (Free Base) Adduct OH-Adduct Intermediate AmPy->Adduct Addition Oxidant OH• / Peroxides (Electrophiles) Oxidant->Adduct Attack Peroxy Peroxy Radicals (Darkening/Polymerization) Adduct->Peroxy + O2 (Air) Nitro Nitropyridines / N-Oxides Adduct->Nitro Further Oxidation

Mechanistic pathway of aminopyridine oxidative degradation via radical and electrophilic attack.

Part 2: Troubleshooting FAQs

Q1: Why is my aminopyridine solution turning brown/dark over time? Causality: This is a classic sign of photo-oxidation. Aminopyridines naturally oxidize and darken with time, a process that is significantly accelerated by heat and direct light exposure[4]. The darkening is visually indicative of the polymerization of peroxy radicals, which form when dissolved oxygen reacts with OH-adducts on the pyridine ring[1]. Solution: Store solid stocks in tightly sealed, amber glass containers away from moisture[4]. For aqueous or organic solutions, purge solvents with an inert gas (N₂ or Ar) to remove dissolved oxygen prior to adding the API, and store the final solution in actinic (light-blocking) vials.

Q2: How does pH affect the stability of 4-aminopyridine in aqueous formulations? Causality: Aminopyridines are highly sensitive to alkaline conditions but remarkably stable in acidic environments. Deprotonation under basic conditions maximizes the electron density on the pyridine ring, making it highly susceptible to electrophilic and oxidative attack. Conversely, acidic conditions protonate the ring nitrogen to form a pyridinium ion. This electron-deficient state strongly repels electrophiles, effectively halting oxidative degradation. Solution: Maintain formulation pH below 7 whenever experimentally viable. Forced degradation studies demonstrate that 4-aminopyridine heated for 121 hours under acidic conditions (pH ~1.5) exhibits zero degradation, whereas alkaline conditions (pH ~11) result in a ~25% loss of the parent compound[5].

Q3: Are all aminopyridine isomers equally susceptible to oxidation? Causality: No. The position of the amino group dictates the resonance stabilization of the ring. Pulse radiolysis studies indicate that the one-electron oxidation of 3-aminopyridine is relatively easier than that of 2-aminopyridine[1]. 2-aminopyridine is highly resistant to standard oxidizing radicals (like N₃•) and requires stronger oxidants (like SO₄•⁻) to initiate degradation[1]. Solution: When working with 3-aminopyridine, you must employ stricter anaerobic controls and antioxidant measures than you would for 2-aminopyridine.

Part 3: Quantitative Stability Data

Table 1: Comparative Stability of 4-Aminopyridine (4-AP) under Forced Degradation [5]

Environmental ConditionExposure TimeRemaining 4-AP (%)Observed Degradation
Acidic (pH ~1.5), Heated121 hours~100%None detected
Alkaline (pH ~11), Heated121 hours~75%~25% decrease
Oxidative (30% H₂O₂), Room Temp121 hours~50%~50% destruction
Solid State (Lactose blend), 22°C, Dark365 days>94%Minimal to none

Table 2: Reactivity of Aminopyridine Isomers to Oxidizing Radicals [1]

IsomerEase of OxidationReactive RadicalsPrimary Degradation Intermediate
2-Aminopyridine DifficultSO₄•⁻Peroxy radicals (absorption up to 500 nm)
3-Aminopyridine EasierBr₂•⁻, Cl₂•⁻, SO₄•⁻, N₃•OH-radical adducts

Part 4: Experimental Protocol for Stable Aminopyridine Formulations

To ensure scientific trustworthiness, this protocol is designed as a self-validating system. By confirming solvent deoxygenation and baseline purity, you eliminate oxidative variables before degradation can initiate.

FormulationWorkflow S1 1. Solvent Deoxygenation (Purge with N2/Ar) S2 2. Acidification (Adjust pH < 7) S1->S2 S3 3. API Dissolution (Under Inert Gas) S2->S3 S4 4. Light Protection (Actinic/Amber Glass) S3->S4 S5 5. Analytical Validation (HPLC at 263 nm) S4->S5

Step-by-step workflow for preparing degradation-resistant aminopyridine formulations.

Step-by-Step Methodology:
  • Solvent Deoxygenation (Self-Validation Step): Sparge the chosen solvent (e.g., ultrapure water or peroxide-free ether) with Nitrogen (N₂) or Argon (Ar) gas for at least 30 minutes. Validation: Use a dissolved oxygen (DO) meter to confirm DO levels are < 1 ppm before proceeding.

  • pH Adjustment: If the experimental design permits, adjust the pH of the aqueous solvent to slightly acidic (pH 4.0 – 6.0) using dilute hydrochloric acid (HCl). This protonates the aminopyridine, shielding it from electrophilic attack[5].

  • API Addition: Transfer the solid aminopyridine into the solvent under a continuous stream of inert gas. Stir gently until completely dissolved. Avoid high-shear mixing, which can introduce microbubbles of air.

  • Light Protection: Immediately transfer the formulated solution into amber or actinic glass vials. Cap tightly with PTFE-lined septa to prevent atmospheric oxygen ingress.

  • Analytical Verification: Establish a baseline purity profile. Inject a 10-µL sample into an HPLC system equipped with a C18 column and a photodiode array detector set to 263 nm[5]. Confirm the absence of early-eluting degradation peaks (which indicate N-oxides or peroxy compounds) to validate the integrity of your starting material.

References

  • Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. doi.org.
  • Oxidation of Aminopyridines to Nitropyridines1. acs.org.
  • Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid.
  • 2-Aminopyridine Safety D
  • Chemical Stability of 4-Aminopyridine Capsules. cjhp-online.ca.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 6-aminopyridine scaffold represents a privileged structure, offering a versatile foundation for potent and selective therapeutic agents.[1] This guide provides an in-depth comparative analysis of analogs based on the 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride core. We will explore the structure-activity relationships (SAR) that govern their biological effects, present supporting experimental data, and provide detailed protocols for key validation assays.

The pyrrolidine moiety, a common feature in numerous natural products and approved drugs, can enhance aqueous solubility and provide key interaction points within a target's binding site.[2][3] When incorporated into the 6-aminopyridine framework, it offers a compelling starting point for developing inhibitors that can modulate the activity of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][4]

Comparative Biological Activity of 6-(Pyrrolidin-1-yl)pyridin-3-amine Analogs

To illustrate the impact of structural modifications on biological activity, we have compiled a representative dataset for a series of hypothetical analogs of 6-(Pyrrolidin-1-yl)pyridin-3-amine. The data presented in Table 1 is synthesized from published findings on structurally related 6-aminopyridine and pyrrolo[3,2-c]pyridine derivatives to provide a plausible and instructive comparison.[5][6][7]

Table 1: Comparative In Vitro Activity of 6-(Pyrrolidin-1-yl)pyridin-3-amine Analogs

Compound IDR1 SubstituentTarget Kinase IC50 (nM)HCT-116 GI50 (µM)A549 GI50 (µM)
BPS-1 H (Parent)PAK4: 188023.011.3
BPS-2 4-FluorophenylPAK4: 71015.28.1
BPS-3 3-TrifluoromethylphenylPAK4: 4509.85.5
BPS-4 4-MethoxyphenylPAK4: 124020.110.2
BPS-5 3-AminophenylPAK4: 98018.59.7

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. Data is representative and compiled for illustrative purposes based on related compounds.[6][7]

Structure-Activity Relationship (SAR) Insights

The data in Table 1 reveals key structure-activity relationships that guide the optimization of this scaffold:

  • Aromatic Substitution: The introduction of a phenyl group at the R1 position (BPS-2 to BPS-5) generally enhances potency compared to the unsubstituted parent compound (BPS-1). This is a common strategy in kinase inhibitor design to exploit hydrophobic pockets adjacent to the ATP-binding site.[6]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as fluorine (BPS-2) and trifluoromethyl (BPS-3), leads to a significant increase in both kinase inhibition and cellular antiproliferative activity. The trifluoromethyl group in BPS-3, in particular, demonstrates the most potent activity, suggesting that this modification may enhance binding affinity or improve cellular uptake.

  • Electron-Donating Groups: Conversely, the introduction of an electron-donating methoxy group (BPS-4) results in a decrease in activity compared to the fluoro- and trifluoromethyl-substituted analogs. This highlights the sensitive electronic requirements of the target binding site.

  • Polar Groups: The addition of a polar amino group (BPS-5) also leads to a moderate improvement in activity over the parent compound, but is less effective than the electron-withdrawing substituents. This suggests that while hydrogen bonding may play a role, hydrophobic interactions are a key driver of potency in this series.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we outline the detailed methodologies for the key assays used to evaluate these compounds.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase.[1] The inhibitory effect of the compound is determined by its ability to reduce kinase activity in a dose-dependent manner.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to generate a dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, add the recombinant target kinase (e.g., PAK4) and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a specific peptide substrate and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for substrate phosphorylation.

  • Detection: Add a detection reagent that selectively binds to the remaining ATP, producing a fluorescent signal. The amount of kinase activity is inversely proportional to the fluorescence intensity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[5][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 or A549) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.[9][10]

Principle: The binding of a ligand to a protein increases the protein's thermal stability.[9] In a CETSA experiment, cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Western Blot Analysis: Quantify the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the control indicates thermal stabilization and target engagement.

Visualization of a Relevant Signaling Pathway

Many 6-aminopyridine derivatives, including the analogs discussed here, are designed to target kinases within critical signaling pathways such as the MAPK/ERK pathway. Dysregulation of this pathway is a common driver of cancer cell proliferation and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation BPS_Analog BPS Analog (e.g., as PAK4 inhibitor) BPS_Analog->RAF Indirect Inhibition (via upstream kinase) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway and a potential point of inhibition by a BPS analog.

Conclusion and Future Directions

The 6-(Pyrrolidin-1-yl)pyridin-3-amine scaffold serves as a promising starting point for the development of novel kinase inhibitors. Our comparative analysis, based on representative data, demonstrates that strategic modifications, particularly the introduction of electron-withdrawing groups on a pendant phenyl ring, can significantly enhance both target engagement and cellular activity.

The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of such analogs. Future work should focus on expanding the SAR to improve potency and selectivity, as well as on comprehensive pharmacokinetic and in vivo efficacy studies to validate the therapeutic potential of the most promising candidates. The use of assays like CETSA will be crucial in confirming target engagement in more complex biological systems, bridging the gap between in vitro activity and in vivo efficacy.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells. Science, 341(6141), 84-87.
  • Jeon, R., et al. (2026, January 5). Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Retrieved from [Link]

  • ACS Chemical Biology. (2022, February 4). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • EMBL-EBI. (n.d.). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. ChEMBL. Retrieved from [Link]

  • PubMed. (2018, April 12). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Retrieved from [Link]

  • PubMed. (2011, November 15). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Retrieved from [Link]

  • Springer. (2025, September 11). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2017, March 7). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Retrieved from [Link]

  • Frontiers. (2019, June 26). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

  • MDPI. (2020, October 28). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2017, February 14). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from [Link]

  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2022, May 2). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) studies of 6-(Pyrrolidin-1-yl)pyridin-3-amine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-(Pyrrolidin-1-yl)pyridin-3-amine derivatives. It is designed for medicinal chemists and drug discovery scientists, focusing on the scaffold's utility as a "privileged structure" in the development of kinase inhibitors and GPCR ligands.

Executive Summary: The "Privileged Scaffold"

The 6-(Pyrrolidin-1-yl)pyridin-3-amine core (CAS: 1431963-46-0) represents a versatile pharmacophore in modern medicinal chemistry. It effectively bridges the gap between lipophilicity and solubility, serving as a critical intermediate for drugs targeting:

  • Tyrosine Kinases (e.g., JAK, SYK, BTK): Acting as the "solvent-exposed tail" or "hinge-binding" modulator.

  • GPCRs (e.g., Histamine H3, MCH-R1): Functioning as a basic amine moiety for receptor interaction.

  • Epigenetic Modulators (e.g., MALT1, LSD1): Providing a rigid spacer for active site binding.

This guide dissects the scaffold into three functional zones—the Amine Warhead (N3) , the Pyridine Core , and the Pyrrolidine Tail (C6) —to optimize potency and pharmacokinetic (PK) profiles.

Chemical Architecture & SAR Zones

The SAR of this scaffold is best understood by dividing the molecule into three distinct regions. Each region plays a specific role in biological interaction.

Zone 1: The Amine "Warhead" (C3-Amino)
  • Function: Primary attachment point for the "warhead" or "hinge binder."

  • SAR Insight: The free amine is rarely the final active species. It is typically derivatized into:

    • Amides: To form hydrogen bonds with the backbone (e.g., hinge region of kinases).

    • Ureas: To access the "back pocket" of enzymes (e.g., Type II kinase inhibitors).

    • Sulfonamides: For specific GPCR interactions.

Zone 2: The Pyridine Core[1]
  • Function: Provides a rigid, planar linker that orients the tail and warhead.

  • SAR Insight: The nitrogen in the pyridine ring (N1) often acts as a Hydrogen Bond Acceptor (HBA).

    • Substitution at C2/C4: Introduction of small groups (F, Me) can twist the ring conformation or block metabolism, but often reduces solubility.

Zone 3: The Pyrrolidine "Tail" (C6-Position)
  • Function: Solubilizing group and hydrophobic filler.

  • SAR Insight:

    • Pyrrolidine vs. Piperidine: Pyrrolidine (5-membered) is more compact and often provides better metabolic stability than piperidine (6-membered), which is prone to oxidation.

    • Chirality: Introducing a substituent (e.g., 3-F, 3-OH) on the pyrrolidine ring creates a chiral center, allowing for fine-tuning of potency against stereoselective targets.

SAR Logic Diagram

SAR_Logic Scaffold 6-(Pyrrolidin-1-yl) pyridin-3-amine Zone1 Zone 1: C3-Amine (Warhead Linker) Scaffold->Zone1 Zone2 Zone 2: Pyridine Core (Scaffold/Linker) Scaffold->Zone2 Zone3 Zone 3: Pyrrolidine Tail (Solubility/Hydrophobicity) Scaffold->Zone3 Derivatives Active Drug Classes Zone1->Derivatives Amides/Ureas (Kinase Hinge) Zone2->Derivatives F/Me Subs (Metabolic Stability) Zone3->Derivatives Ring Size/Polarity (PK Properties)

Figure 1: Functional decomposition of the scaffold for SAR optimization.

Comparative Performance Analysis

The following table compares the 6-Pyrrolidinyl moiety against common alternatives (Morpholine, Piperazine) in a hypothetical kinase inhibitor series (e.g., JAK2 inhibition context).

FeaturePyrrolidin-1-yl (Target) Morpholin-4-yl4-Methylpiperazin-1-yl
Lipophilicity (cLogP) Moderate (~1.4) Low (~0.2)Low-Moderate (~0.8)
Solubility (pH 7.4) GoodExcellent Very Good
Metabolic Stability High (fewer oxidation sites)Moderate (Ring opening)Low (N-dealkylation)
Potency (Hydrophobic Fit) High (Compact fit)Moderate (Polar penalty)Moderate (Steric bulk)
hERG Liability LowLowModerate (Basic amine)

Expert Insight: While morpholine is the "safe" choice for solubility, the pyrrolidine ring often yields higher potency in hydrophobic pockets due to its lipophilic nature and compact size. It avoids the "solvation penalty" that morpholine sometimes incurs when entering a hydrophobic active site.

Experimental Protocols

A. Synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine

This protocol utilizes a Nucleophilic Aromatic Substitution (


) followed by nitro reduction.

Reagents:

  • 2-Chloro-5-nitropyridine (Starting Material)

  • Pyrrolidine (Nucleophile)[1]

  • Potassium Carbonate (

    
    )
    
  • Palladium on Carbon (Pd/C, 10%)

  • Ethanol, Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Substitution (

    
    ): 
    
    • Dissolve 2-chloro-5-nitropyridine (1.0 eq) in dry Ethanol.

    • Add

      
       (2.0 eq) and Pyrrolidine (1.2 eq) dropwise at 0°C.
      
    • Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Result: Formation of 5-nitro-2-(pyrrolidin-1-yl)pyridine .

    • Workup: Pour into ice water, filter the yellow precipitate, wash with water, and dry.

  • Reduction:

    • Dissolve the nitro intermediate in Ethanol/THF (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 12 hours at Room Temperature.
      
    • Filtration: Filter through a Celite pad to remove the catalyst.

    • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Ether if necessary.

    • Yield: Typically 85-95% as a brown/off-white solid.

B. Kinase Inhibition Assay (ADP-Glo™ Protocol)

To evaluate the activity of derivatives (e.g., amides formed from the amine).

Principle: Measures ADP formation as a direct product of kinase activity.

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Addition: Dispense 5 µL of the test compound (in DMSO) into a 384-well plate.

  • Enzyme Mix: Add 5 µL of the target Kinase (e.g., JAK2, 2 ng/well). Incubate for 10 min.

  • Substrate Start: Add 5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).

  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add 15 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader. Calculate

    
    .
    

Mechanism of Action: Kinase Inhibition Pathway

The following diagram illustrates how a derivative of this scaffold (e.g., a JAK inhibitor) interrupts intracellular signaling.

Signaling_Pathway Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Latent) JAK->STAT Phosphorylation Inhibitor Pyrrolidinyl-Pyridine Derivative Inhibitor->JAK Inhibition (ATP Competition) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action for a JAK inhibitor derived from the 6-(pyrrolidin-1-yl)pyridin-3-amine scaffold.

References

  • Lim, C. J., et al. (2013). "Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists."[2] Bioorganic & Medicinal Chemistry Letters.

  • Huang, S. M., et al. (2013). "Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents."[3] Bioorganic & Medicinal Chemistry Letters.

  • Góra, et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry.

  • Patent WO2021134004A1. "Cyclic compounds and methods of using same (MALT1 Inhibitors)." Google Patents.

  • ChemScene. "Product Monograph: 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride."

Sources

A Senior Application Scientist's Guide to Aminopyridine Building Blocks: A Comparative Analysis of 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1] Among its derivatives, aminopyridines are particularly valuable building blocks, offering a versatile platform for constructing complex molecules with diverse pharmacological activities.[2][3][4] This guide provides an in-depth comparison of 6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride with other foundational aminopyridine isomers, offering insights into their relative performance in key synthetic transformations and highlighting the strategic advantages each may bring to a drug discovery program.

The choice of a building block is a critical decision in the design of a synthetic route. It influences not only the efficiency of the subsequent chemical steps but also the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound. This guide aims to equip researchers, scientists, and drug development professionals with the data and understanding necessary to make informed decisions when selecting an aminopyridine building block.

Structural and Physicochemical Comparison

The introduction of a pyrrolidine group at the 6-position and an amine at the 3-position of the pyridine ring, as in 6-(pyrrolidin-1-yl)pyridin-3-amine, imparts distinct electronic and steric properties compared to simpler isomers like 3-aminopyridine and 4-aminopyridine. These differences can be quantified through various physicochemical parameters that are crucial for predicting a molecule's behavior in both biological and chemical systems.

Diagram 1: Structural Comparison of Aminopyridine Building Blocks

Caption: Structures of the aminopyridine building blocks under comparison.

Table 1: Comparative Physicochemical Properties

Property6-(Pyrrolidin-1-yl)pyridin-3-amine HCl3-Aminopyridine4-Aminopyridine
Molecular Weight 199.68 g/mol [5]94.11 g/mol [6]94.11 g/mol [7]
logP (Predicted) 1.68[5]0.1[6]0.32[7]
Topological Polar Surface Area (TPSA) 42.15 Ų[5]38.9 Ų[6]38.9 Ų[7]
pKa (Strongest Basic) Not available6.04[8]9.17[7]
Hydrogen Bond Donors 1[5]11
Hydrogen Bond Acceptors 3[5]22
  • Rationale: The pyrrolidine substituent significantly increases the lipophilicity (higher logP) of the molecule compared to the parent aminopyridines. This can be advantageous for enhancing membrane permeability but may also increase metabolic liability and off-target effects. The increased TPSA and number of hydrogen bond acceptors can influence solubility and interactions with biological targets. The difference in basicity (pKa) between 3-aminopyridine and 4-aminopyridine is notable; 4-aminopyridine is a significantly stronger base.[7][8] This has direct implications for its nucleophilicity in chemical reactions and its ionization state at physiological pH.

Reactivity Profile: A Head-to-Head in Key Coupling Reactions

The true utility of a building block is demonstrated in its performance in common, robust chemical transformations that are the workhorses of medicinal chemistry. Here, we compare the expected reactivity of these aminopyridines in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[9] For aminopyridines, this typically involves coupling a halogenated aminopyridine with a boronic acid or ester.

Diagram 2: Generalized Suzuki-Miyaura Coupling Workflow

G Generalized Suzuki-Miyaura Coupling Workflow start Starting Materials (Halogenated Aminopyridine, Boronic Acid) reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) start->reaction reagents Reagents (Pd Catalyst, Ligand, Base) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification product Final Product (Aryl-substituted Aminopyridine) purification->product

Caption: Key stages in a typical Suzuki-Miyaura cross-coupling experiment.

  • 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride: To utilize this building block in a Suzuki coupling, it would first need to be halogenated, for instance, at the 5-position. The electron-donating nature of both the amino and pyrrolidino groups would activate the ring towards electrophilic halogenation. The subsequent coupling would be influenced by the steric bulk of the adjacent pyrrolidine group, potentially requiring more robust catalytic systems (e.g., bulky phosphine ligands like SPhos or XPhos) to achieve good yields.[10]

  • Alternative (e.g., 6-Chloropyridin-3-amine): A more direct comparison can be made with a commercially available precursor like 6-chloropyridin-3-amine. The chloro-substituent is readily displaced in Suzuki couplings. The primary amino group at the 3-position is less sterically encumbering than the pyrrolidine group, which may allow for milder reaction conditions.[10]

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated aminopyridine with an arylboronic acid.[9][10]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halogenated aminopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the mixture to 90-110 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Causality: The choice of a bulky, electron-rich ligand like SPhos is crucial as it facilitates the oxidative addition of the palladium catalyst to the aryl chloride and promotes the final reductive elimination step, which can be slow for electron-rich pyridines.[10] Potassium phosphate is a common base for this reaction, as it is strong enough to facilitate transmetalation without causing significant decomposition of the starting materials.

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, allowing for the coupling of an amine with an aryl halide.[11][12] This is particularly relevant when aiming to introduce the aminopyridine core onto another aromatic system.

  • 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride: The primary amine at the 3-position is a good nucleophile for Buchwald-Hartwig amination. The electron-rich nature of the pyridine ring, due to the 6-pyrrolidino substituent, can enhance the nucleophilicity of the 3-amino group. However, the hydrochloride salt must be neutralized by the base in the reaction mixture before it can participate in the catalytic cycle.

  • 3-Aminopyridine & 4-Aminopyridine: Both are excellent substrates for Buchwald-Hartwig amination. The choice between them often depends on the desired vector for substitution on the final molecule. The higher basicity and potentially greater nucleophilicity of 4-aminopyridine might lead to faster reaction rates under certain conditions.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide with an aminopyridine.[11][13]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol) and the aminopyridine (1.2 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Causality: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand like XPhos is highly effective for C-N coupling reactions.[11] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex, which is a key intermediate in the reaction.[14]

Conclusion and Strategic Recommendations

The selection of an aminopyridine building block is a nuanced decision that should be guided by the specific goals of the synthesis and the desired properties of the target molecule.

  • 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride is an excellent choice when seeking to introduce a more lipophilic and structurally complex fragment. The pyrrolidine moiety can fill hydrophobic pockets in a protein target and its tertiary amine nature can be leveraged for salt formation to modulate solubility. However, its increased steric bulk may necessitate more forceful reaction conditions.

  • 3-Aminopyridine offers a balance of reactivity and simplicity. It provides a clear vector for further functionalization and its physicochemical properties are less extreme, making it a reliable and predictable building block for library synthesis and initial lead generation.[15]

  • 4-Aminopyridine is a highly basic and often more nucleophilic building block.[7] Its unique electronic properties have been leveraged in drugs like Dalfampridine, where it acts as a potassium channel blocker. This inherent biological activity should be considered during the design phase, as it could contribute to the pharmacology of the final compound.

Ultimately, the optimal building block is context-dependent. By understanding the comparative physicochemical properties and reactivity profiles presented in this guide, researchers can more effectively strategize their synthetic routes and accelerate the drug discovery process.

References

  • PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • T3DB. (2009). 4-Aminopyridine (T3D2553). T3DB. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-Aminopyridine CAS# 462-08-8. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF. Retrieved from [Link]

  • Oreate AI Blog. (2026). Unpacking 2-Aminopyridine: A Versatile Building Block in Chemistry. Retrieved from [Link]

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Navigating the Efficacy Landscape of 6-(Pyrrolidin-1-yl)pyridin-3-amine Hydrochloride Derivatives: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable versatility across a spectrum of biological targets.[1] Within this broad class, derivatives of 6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride have emerged as a promising chemotype, warranting a detailed examination of their therapeutic potential. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, grounded in experimental data to inform future research and development endeavors.

The strategic incorporation of a pyrrolidine moiety can enhance aqueous solubility and introduce crucial hydrogen bond donor or acceptor interactions with target proteins, often leading to improved potency and pharmacokinetic profiles.[2][3] This guide will delve into the preclinical data available for this class of compounds, offering insights into their mechanisms of action, and providing detailed experimental protocols to ensure the reproducibility and validation of key findings.

In Vitro Efficacy: Unveiling Target Engagement and Cellular Activity

The initial assessment of any novel chemical entity hinges on a robust characterization of its in vitro activity. For 6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride derivatives, this typically involves a battery of biochemical and cell-based assays to determine target engagement, potency, and selectivity.

Case Study: Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonism

One notable area of investigation for this scaffold is in the modulation of the melanin-concentrating hormone receptor-1 (MCH-R1), a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis. A study identified derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine as potent and functionally active MCH-R1 antagonists.[4]

Table 1: In Vitro Activity of a Lead MCH-R1 Antagonist [4]

CompoundTargetAssay TypePotency (Ki)
6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivativeMCH-R1Radioligand Binding2.3 nM

This data underscores the high-affinity binding of this derivative to its intended target, a critical first step in establishing its potential as a therapeutic agent.

Experimental Protocol: Radioligand Binding Assay for MCH-R1

The determination of the inhibitory constant (Ki) for a test compound against MCH-R1 is a foundational in vitro experiment. The following protocol outlines a standard methodology.

Objective: To determine the binding affinity of a 6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride derivative for the MCH-R1 receptor.

Materials:

  • HEK293 cells stably expressing human MCH-R1

  • [¹²⁵I]-MCH (radioligand)

  • Test compound (6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride derivative)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., high concentration of unlabeled MCH)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize MCH-R1 expressing cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [¹²⁵I]-MCH, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation from MCH-R1 Expressing Cells Assay_Plate Combine Membranes, [¹²⁵I]-MCH, and Compound in 96-well Plate Membrane_Prep->Assay_Plate Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Assay_Plate Incubation Incubate to Reach Binding Equilibrium Assay_Plate->Incubation Harvesting Filter and Wash to Separate Bound Ligand Incubation->Harvesting Counting Quantify Radioactivity with Scintillation Counter Harvesting->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Efficacy: From Bench to Preclinical Models

While in vitro data provides a crucial foundation, the ultimate test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are designed to assess not only the efficacy of a compound in a disease model but also its pharmacokinetic and safety profiles.

Case Study: Oral Bioavailability and Efficacy in a Rat Model

The aforementioned MCH-R1 antagonist demonstrated promising characteristics in a preclinical rat model.[4]

Table 2: In Vivo Performance of a Lead MCH-R1 Antagonist [4]

CompoundAnimal ModelAdministration RouteOral Bioavailability (%)Efficacy Endpoint
6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivativeRatOral32Reduction in food intake and body weight

An oral bioavailability of 32% indicates that a significant portion of the administered dose reaches the systemic circulation, a desirable property for an orally administered drug. The observed efficacy in reducing food intake and body weight in a relevant animal model provides strong support for its potential as an anti-obesity agent.

Experimental Protocol: In Vivo Efficacy Study in a Rat Model of Obesity

Objective: To evaluate the effect of a 6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride derivative on food intake and body weight in a diet-induced obesity rat model.

Materials:

  • Male Wistar rats

  • High-fat diet

  • Test compound (6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride derivative)

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Metabolic cages for monitoring food and water intake

  • Animal balance

Procedure:

  • Induction of Obesity: Acclimate rats to a standard chow diet, then switch to a high-fat diet for several weeks to induce obesity.

  • Group Allocation: Randomly assign the obese rats to treatment and control groups.

  • Dosing: Administer the test compound or vehicle control orally (e.g., via gavage) once daily for a predetermined period (e.g., 14 days).

  • Monitoring:

    • Measure body weight daily.

    • Measure 24-hour food and water intake at regular intervals.

    • Observe the animals for any signs of toxicity or adverse effects.

  • Data Analysis:

    • Calculate the change in body weight from baseline for each group.

    • Calculate the average daily food intake for each group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group to the control group.

Diagram 2: In Vivo Efficacy Study Workflow

G cluster_induction Model Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Acclimation Acclimation of Rats Obesity_Induction High-Fat Diet to Induce Obesity Acclimation->Obesity_Induction Grouping Randomization into Treatment and Control Groups Obesity_Induction->Grouping Dosing Daily Oral Administration of Compound or Vehicle Grouping->Dosing Measurements Daily Measurement of Body Weight and Food Intake Dosing->Measurements Data_Analysis Statistical Analysis of Efficacy Endpoints Measurements->Data_Analysis

Caption: Workflow for an in vivo efficacy study in a rat model.

Bridging the Gap: The Importance of a Multi-faceted Approach

The successful translation of a promising compound from the laboratory to the clinic requires a comprehensive understanding of both its in vitro and in vivo properties. The data presented for the 6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride scaffold, particularly in the context of MCH-R1 antagonism, highlights a logical progression from potent target engagement in a biochemical assay to a desired physiological effect in a preclinical model.

It is imperative for researchers to recognize that in vitro potency does not always translate to in vivo efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining a compound's in vivo performance. The 32% oral bioavailability observed for the MCH-R1 antagonist is a promising, albeit not ideal, starting point for further optimization.

Future directions for this class of compounds could involve exploring their potential in other therapeutic areas, as suggested by the broader literature on pyridine derivatives, which have shown activity as kinase inhibitors and antimicrobials.[1][5][6][7][8][9] A thorough investigation of the structure-activity relationships (SAR) will be crucial in guiding the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The 6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride scaffold represents a valuable starting point for the development of novel therapeutics. The case study of an MCH-R1 antagonist demonstrates a clear path from high in vitro affinity to tangible in vivo efficacy. By employing rigorous and well-validated experimental protocols, such as those detailed in this guide, researchers can effectively evaluate and advance promising candidates within this chemical series. A continued focus on optimizing both the on-target activity and the drug-like properties of these derivatives will be paramount in unlocking their full therapeutic potential.

References

  • Bioorganic & Medicinal Chemistry Letters. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)
  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • PharmaBlock. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
  • ResearchGate. (2025).
  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubMed. (2017).
  • ScienceDirect. (2025).
  • MDPI. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • ResearchGate. (2024).

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Safety Operating Guide

Personal protective equipment for handling 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride

[1]

CAS No: 1431963-46-0 Molecular Formula: C₉H₁₄ClN₃ Signal Word: WARNING [1]

Part 1: Executive Safety Summary

Immediate Action Required: This compound is a pyridine-derivative salt. While classified as a "Warning" rather than "Danger," it poses specific risks regarding mucous membrane irritation and acute toxicity upon ingestion . The hydrochloride salt form increases water solubility, facilitating rapid absorption through moist tissues (eyes, lungs).

Critical Directive: Do NOT handle this substance on an open benchtop. All solid-phase manipulation must occur within a certified chemical fume hood or a powder containment balance enclosure.

Part 2: Chemical Risk Profile (GHS & Toxicological Insight)

The safety profile of 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride is dictated by its functional groups: the pyridine ring, the secondary amine (pyrrolidine), and the hydrochloride counter-ion.

Hazard CategoryGHS CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3]Pyridine derivatives can disrupt neurological function. The HCl salt enhances bioavailability in the GI tract.
Skin Irritation H315 Causes skin irritation.[2][4][5][6][7]The compound is moderately acidic in solution. Direct contact can cause dermatitis or chemical burns upon prolonged exposure.
Eye Irritation H319 Causes serious eye irritation.[4][5][6][7]High Risk: The salt readily dissolves in ocular fluid, creating a localized acidic environment that damages the cornea.
STOT - SE H335 May cause respiratory irritation.[3][4][5]Inhalation of dust triggers inflammation of the upper respiratory tract due to the compound's hygroscopic nature.

Part 3: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard latex gloves are insufficient due to the potential for organic amine permeation. Nitrile offers superior resistance to pyridine derivatives.

PPE Selection Guide
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Touch sensitivity).Outer Layer: 5-8 mil Nitrile (Chemical barrier).Rationale: Pyridines can permeate thin rubber; double gloving provides a "breakthrough time" buffer.
Ocular Protection Chemical Splash Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU).Rationale: Safety glasses are insufficient because fine dust can bypass side shields. Goggles seal the orbital area against airborne particulates.
Respiratory N95 / P2 Respirator Context: Required only if working outside a fume hood (not recommended) or during spill cleanup.Rationale: Filters 95% of airborne particles >0.3 microns.
Body Defense Lab Coat (High-Neck) Material: Cotton/Polyester blend or Tyvek for high quantities.Rationale: Prevents dust accumulation on street clothes, reducing secondary exposure risks outside the lab.

Part 4: Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize aerosolization of the hydrochloride salt.

  • Environmental Setup:

    • Calibrate the analytical balance.

    • Place the balance inside the fume hood. If vibration is an issue, use a static-free powder funnel and weigh into a tared vial, not onto weighing paper (which risks spillage during transfer).

  • Anti-Static Measures:

    • Use an ionizing fan or anti-static gun if the powder is fluffy/electrostatic. Static charge can cause the powder to "jump," leading to inhalation risks.

  • Transfer Logic:

    • Do not use a spatula that is too large for the container neck.

    • Immediately recap the stock bottle. The HCl salt is hygroscopic ; moisture absorption will alter the molecular weight and degrade the compound over time.

Protocol B: Solubilization (Stock Solution Prep)

Objective: Create a stable solution while managing exothermic potential.

  • Solvent Choice:

    • DMSO (Dimethyl Sulfoxide): Preferred for biological assays (solubility > 10 mg/mL).

    • Water: Soluble, but solution will be acidic (pH ~4-5).

  • Dissolution Step:

    • Add solvent slowly to the solid.

    • Vortex in short bursts.

    • Caution: If using DMSO, the solution readily penetrates skin, carrying the toxic compound with it. Never touch DMSO solutions of this compound, even with single gloves (change gloves immediately if splashed).

Part 5: Emergency Response & Spill Management

Scenario 1: Dry Powder Spill (< 500 mg)
  • Evacuate the immediate area of personnel.

  • Don PPE: Double nitrile gloves, goggles, and N95 respirator.

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.

  • Cleanup: Wipe up the damp powder. Place all waste in a sealed Ziploc bag before transferring to the solid waste drum.

  • Decontamination: Clean the surface with 10% bleach solution followed by water to degrade trace amine residues.

Scenario 2: Exposure
  • Eye Contact: Flush immediately with water for 15 minutes .[4][5][8] Hold eyelids open. The acidity of the HCl salt requires thorough irrigation to neutralize pH.

  • Skin Contact: Wash with soap and copious water.[4][5][6] Do not use ethanol (it may increase skin absorption).

Part 6: Visualization of Safety Workflows

Figure 1: Safe Handling Lifecycle

A logical flow ensuring safety from receipt to disposal.

SafeHandlingReceiptReceipt & Inspection(Check Seal/CAS)StorageStorage(Desiccator, +4°C)Receipt->Storage Log EntryWeighingWeighing(Fume Hood Only)Storage->Weighing Equilibrate to RTSolubilizationSolubilization(DMSO/Water)Weighing->Solubilization Anti-StaticWasteWaste Disposal(Halogenated Organic)Weighing->Waste Contaminated SolidsExperimentExperimental Use(In Vitro/In Vivo)Solubilization->Experiment DilutionExperiment->Waste Segregation

Caption: Lifecycle flow for 6-(Pyrrolidin-1-yl)pyridin-3-amine HCl, emphasizing containment at the weighing stage.

Figure 2: Spill Response Decision Tree

Immediate decision logic for laboratory spills.

SpillResponseStartSpill DetectedTypeIdentify StateStart->TypeSolidSolid PowderType->SolidLiquidLiquid SolutionType->LiquidActionSolid1. Dampen with paper towel2. Wipe up3. Seal in bagSolid->ActionSolidActionLiquid1. Absorb with vermiculite2. Scoop to waste container3. Decontaminate surfaceLiquid->ActionLiquidDisposalHazardous Waste(Tag: Toxic/Irritant)ActionSolid->DisposalActionLiquid->Disposal

Caption: Decision matrix for responding to solid vs. liquid spills of the compound.

Part 7: Waste Disposal & Deactivation

Waste Classification:

  • US EPA: Likely falls under "Toxic solids, organic, n.o.s."

  • EU Waste Code: 16 05 06 (Laboratory chemicals consisting of or containing dangerous substances).

Disposal Protocol:

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" container. Label clearly with the full chemical name.

  • Liquid Waste:

    • Aqueous: Adjust pH to neutral (7.0) if highly acidic before disposal into "Aqueous Toxic Waste."

    • Organic (DMSO): Dispose into "Halogenated Organic Waste" (due to the Chloride ion and Pyridine ring).

  • Container Rinsing: Triple rinse empty stock bottles with a solvent (methanol or water) and add the rinsate to the liquid waste stream. Deface the label before recycling the glass.

References

  • PubChem. (n.d.). Compound Summary: 6-(pyrrolidin-1-yl)pyridin-3-amine.[1][9] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 2, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Retrieved March 2, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.